Product packaging for 5-Bromo-2-chlorobenzotrifluoride(Cat. No.:CAS No. 445-01-2)

5-Bromo-2-chlorobenzotrifluoride

Cat. No.: B1265436
CAS No.: 445-01-2
M. Wt: 259.45 g/mol
InChI Key: XGOCKBMEZPNDPJ-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzotrifluoride is a useful research compound. Its molecular formula is C7H3BrClF3 and its molecular weight is 259.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClF3 B1265436 5-Bromo-2-chlorobenzotrifluoride CAS No. 445-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-chloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3BrClF3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOCKBMEZPNDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196196
Record name 4-Bromo-2-chloro-alpha,alpha,alpha-trifluorotoluene
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Molecular Weight

259.45 g/mol
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CAS No.

445-01-2
Record name 5-Bromo-2-chlorobenzotrifluoride
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Record name 4-Bromo-2-chloro-alpha,alpha,alpha-trifluorotoluene
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Record name 4-Bromo-2-chloro-alpha,alpha,alpha-trifluorotoluene
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Record name 4-bromo-2-chloro-α,α,α-trifluorotoluene
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Record name 5-Bromo-2-chlorobenzotrifluoride
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chlorobenzotrifluoride: Synthesis, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chlorobenzotrifluoride is a versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms on the benzene ring, imparts distinct reactivity and physicochemical properties. This makes it a valuable intermediate in the production of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] The trifluoromethyl group, in particular, is known to enhance the efficacy, stability, and pharmacokinetic properties of bioactive molecules.[1] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to support research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 445-01-2--INVALID-LINK--
Molecular Formula C₇H₃BrClF₃--INVALID-LINK--
Molecular Weight 259.45 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 197-198 °C at 740 Torr[3]
Melting Point -21.9 to -20.5 °C[3]
Density 1.745 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D) 1.507--INVALID-LINK--
Flash Point 81 °C (closed cup)--INVALID-LINK--

Synthesis of this compound

There are two primary synthetic routes to this compound: the Sandmeyer reaction starting from an aniline derivative and the direct bromination of 2-chlorobenzotrifluoride.

Sandmeyer Reaction from 2-Chloro-5-aminobenzotrifluoride

This method offers high regioselectivity and is often preferred for its clean conversion of the amino group to a bromine atom.[4] The overall workflow is depicted below.

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction A 2-Chloro-5-aminobenzotrifluoride B Diazonium Salt Intermediate A->B NaNO₂, HBr 0-5 °C C This compound B->C CuBr, HBr Heat G A 2-Chlorobenzotrifluoride B This compound A->B Br₂, FeBr₃ (catalyst) Heat G A This compound B 5-Bromo-2-chlorobenzoic acid A->B Oleum (H₂SO₄·SO₃) or Concentrated H₂SO₄, Heat C Dapagliflozin Intermediate B->C Multi-step synthesis G A This compound B Substituted Aniline/Hydrazine A->B Amination/Hydrazinolysis C Phenylpyrazole Core B->C Condensation with Pyrazole Precursor D Novel Phenylpyrazole Insecticide C->D Further Functionalization G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling A This compound C 5-Aryl-2-chlorobenzotrifluoride A->C Pd Catalyst, Base E 5-Alkynyl-2-chlorobenzotrifluoride A->E Pd/Cu Catalyst, Base G 5-Alkenyl-2-chlorobenzotrifluoride A->G Pd Catalyst, Base B Arylboronic Acid B->C D Terminal Alkyne D->E F Alkene F->G

References

An In-depth Technical Guide to 5-Bromo-2-chlorobenzotrifluoride (CAS 445-01-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-chlorobenzotrifluoride, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis, applications in drug development, and essential safety and handling protocols.

Core Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃BrClF₃. Its unique structure, featuring bromine, chlorine, and a trifluoromethyl group, imparts specific reactivity that makes it a valuable building block in organic synthesis.

PropertyValueReference
CAS Number 445-01-2[1]
Molecular Formula C₇H₃BrClF₃[1]
Molecular Weight 259.45 g/mol [1]
Appearance White to yellow to orange clear liquid[1]
Melting Point -21 °C[1]
Boiling Point 195 °C[1]
Density 1.745 - 1.75 g/mL at 25 °C[2]
Refractive Index n20/D 1.507 - 1.51[1]
Flash Point 81 °C (177.8 °F) - closed cup
Purity ≥ 97-98% (GC)[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes. A common method involves the electrophilic aromatic substitution of 2-chlorobenzotrifluoride. The electron-withdrawing properties of the chlorine and trifluoromethyl groups direct the bromination to the desired position.

Another synthetic pathway utilizes a Sandmeyer reaction starting from 2-chloro-5-aminobenzotrifluoride. This involves the conversion of the amine group to a diazonium salt, which is subsequently displaced by bromine.

Synthesis_Workflow cluster_bromination Electrophilic Bromination Route cluster_sandmeyer Sandmeyer Reaction Route 2-Chlorobenzotrifluoride 2-Chlorobenzotrifluoride Product1 This compound 2-Chlorobenzotrifluoride->Product1 Electrophilic Aromatic Substitution Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Product1 Lewis_Acid Lewis Acid Catalyst (e.g., FeCl3, AlCl3) Lewis_Acid->Product1 Starting_Material2 2-Chloro-5-aminobenzotrifluoride Diazotization Diazotization (NaNO2, HBr) Starting_Material2->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Product2 This compound Sandmeyer->Product2

Common synthesis workflows for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[3][4] The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity of drug candidates, which can lead to improved bioavailability and efficacy.[5] The bromine and chlorine atoms provide reactive sites for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the construction of intricate molecular scaffolds.[5]

This compound serves as a crucial building block for creating a wide array of medicinal compounds and is instrumental in the development of next-generation pesticides, herbicides, and fungicides.[3] Its utility also extends to materials science for synthesizing specialty polymers and functional materials with enhanced thermal stability and chemical resistance.[3]

Building_Block_Concept cluster_reactions Key Synthetic Transformations cluster_products Diverse Molecular Scaffolds Start This compound (Building Block) Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (with Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Nucleophilic Nucleophilic Substitution Start->Nucleophilic Pharma Pharmaceutical Intermediates Suzuki->Pharma Agro Agrochemical Actives Suzuki->Agro Sonogashira->Pharma Buchwald->Agro Material Specialty Materials Nucleophilic->Material

Role as a versatile building block in synthesis.

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, typical spectral characteristics can be summarized. Spectroscopic analysis is crucial for confirming the structure and purity of this compound. Services like ChemicalBook provide access to IR, NMR (¹H, ¹³C), and MS data for this compound.[6] Due to the presence of fluorine, ¹⁹F NMR is a particularly useful technique for characterization.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is a combustible liquid and can cause skin and serious eye irritation.[2][7] May also cause respiratory irritation.[7]

Hazard InformationPrecautionary Measures and PPE
GHS Pictogram: GHS09 (Hazardous to the aquatic environment)Engineering Controls: Work in a well-ventilated area, preferably a fume hood.[8]
Hazard Statements: H411 (Toxic to aquatic life with long lasting effects)Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8]
Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant)Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[8]
Storage Class: 10 - Combustible liquidsSpill Management: Absorb small spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8]

Experimental Protocol: Representative Bromination of 2-Chlorobenzotrifluoride

The following is a representative, generalized protocol for the synthesis of this compound via electrophilic bromination. Researchers should adapt this procedure based on laboratory conditions and scale.

Materials:

  • 2-Chlorobenzotrifluoride

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Iron(III) chloride (FeCl₃) or other suitable Lewis acid catalyst

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-chlorobenzotrifluoride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃) to the solution.

  • Brominating Agent Addition: Slowly add the brominating agent (e.g., a solution of Br₂ in the reaction solvent or solid NBS in portions) to the reaction mixture at room temperature or slightly elevated temperature. Monitor the reaction progress by TLC or GC.

  • Reaction Monitoring: Stir the reaction mixture until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

A Comprehensive Technical Guide to 5-Bromo-2-chlorobenzotrifluoride: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of 5-Bromo-2-chlorobenzotrifluoride, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical synonyms, physical and chemical properties, synthesis methodologies, and its pivotal role in the development of therapeutic agents, with a specific focus on the synthesis of the antidiabetic drug, dapagliflozin.

Chemical Identity and Synonyms

This compound is a substituted aromatic compound containing bromine, chlorine, and a trifluoromethyl group. Its unique structure makes it a versatile building block in organic synthesis. The most common synonyms for this compound are:

  • 4-Bromo-1-chloro-2-(trifluoromethyl)benzene

  • 5-Bromo-2-chloro-α,α,α-trifluorotoluene

  • 2-Chloro-5-bromobenzotrifluoride

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₃BrClF₃[1][2]
Molecular Weight 259.45 g/mol [1][2]
CAS Number 445-01-2[1][2]
Appearance Colorless to pale yellow liquid[3]
Melting Point -21 °C[3]
Boiling Point 193-194 °C (at 740 Torr)
Density 1.745 - 1.75 g/mL at 25 °C[3]
Refractive Index nD²⁰ 1.507 - 1.51[3]
Purity ≥ 98.0% (GC)[3]

Experimental Protocols for Synthesis

There are two primary synthetic routes for the preparation of this compound: electrophilic bromination of 2-chlorobenzotrifluoride and the Sandmeyer reaction starting from 2-chloro-5-aminobenzotrifluoride.[1]

Electrophilic Aromatic Substitution: Bromination of 2-chlorobenzotrifluoride

This method involves the direct bromination of 2-chlorobenzotrifluoride using a brominating agent in the presence of a Lewis acid catalyst.[1] The electron-withdrawing nature of the chlorine and trifluoromethyl groups directs the incoming bromine to the position para to the chlorine atom.

Experimental Protocol:

  • Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to capture HBr fumes), add 2-chlorobenzotrifluoride (1 equivalent) and a catalytic amount of anhydrous iron(III) bromide (FeBr₃) or iron filings.

  • Addition of Bromine: Slowly add liquid bromine (1 equivalent) dropwise from the dropping funnel to the stirred reaction mixture at room temperature. The reaction is exothermic, and the temperature should be maintained between 20-30°C using a water bath if necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stirred for several hours until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of sodium bisulfite to quench the excess bromine. The organic layer is then separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Sandmeyer Reaction of 2-chloro-5-aminobenzotrifluoride

This synthetic route offers high regioselectivity and is particularly useful when the starting amine is readily available. The process involves the diazotization of the primary amine followed by displacement of the diazonium group with bromide.[1][4]

Experimental Protocol:

  • Diazotization:

    • Dissolve 2-chloro-5-aminobenzotrifluoride (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~3 equivalents).

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for about an hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Application in Drug Development: Synthesis of Dapagliflozin

This compound is a crucial starting material in the synthesis of 5-bromo-2-chlorobenzoic acid, which is a key intermediate for the antidiabetic drug dapagliflozin.[5] Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.

The initial step involves the hydrolysis of the trifluoromethyl group of this compound to a carboxylic acid.

Experimental Protocol: Hydrolysis to 5-Bromo-2-chlorobenzoic acid

A common method for this transformation is acid-catalyzed hydrolysis.

  • Reaction: this compound is heated in the presence of a strong acid, such as concentrated sulfuric acid.

  • Work-up: The reaction mixture is then carefully poured onto ice, leading to the precipitation of the crude 5-bromo-2-chlorobenzoic acid.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent like toluene.[5]

The resulting 5-bromo-2-chlorobenzoic acid is then used in a multi-step synthesis to produce dapagliflozin.

Logical Workflow for Dapagliflozin Synthesis

The following diagram illustrates a simplified logical workflow for the synthesis of dapagliflozin, highlighting the role of this compound as the initial precursor.

G A This compound B Hydrolysis (e.g., H₂SO₄, heat) A->B C 5-Bromo-2-chlorobenzoic acid B->C D Activation (e.g., SOCl₂) C->D E 5-Bromo-2-chlorobenzoyl chloride D->E F Friedel-Crafts Acylation with Phenetole E->F G (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone F->G H Reduction G->H I 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene H->I J Coupling with protected gluconolactone derivative I->J K Dapagliflozin Precursor J->K L Deprotection & Reduction K->L M Dapagliflozin L->M

Caption: Dapagliflozin Synthesis Workflow

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique substitution pattern allows for a range of synthetic transformations, making it an essential building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The detailed synthetic protocols and its clear role in the production of the important antidiabetic drug dapagliflozin underscore its significance for researchers and professionals in drug development.

References

An In-depth Technical Guide to 5-Bromo-2-chlorobenzotrifluoride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chlorobenzotrifluoride is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique molecular structure, featuring bromine, chlorine, and a trifluoromethyl group on a benzene ring, imparts specific reactivity that makes it a valuable intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of the antidiabetic drug, dapagliflozin.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 4-bromo-1-chloro-2-(trifluoromethyl)benzene, is a substituted trifluorotoluene.[1] The presence of both bromine and chlorine atoms, along with the strongly electron-withdrawing trifluoromethyl group, influences the reactivity of the aromatic ring, making it a versatile synthetic building block.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₃BrClF₃[1]
Molecular Weight 259.45 g/mol [2][3]
CAS Number 445-01-2[1][2]
Appearance Clear pale yellow liquid[4]
Melting Point -21 °C[4]
Boiling Point 195 °C
Density 1.745 g/mL at 25 °C[2][4]
Refractive Index n20/D 1.507[2][4]
Synonyms 4-Bromo-1-chloro-2-(trifluoromethyl)benzene, 5-Bromo-2-chloro-α,α,α-trifluorotoluene[1][2]

Key Applications in Synthesis

This compound serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for selective functionalization in multi-step synthetic sequences.

Role in the Synthesis of Dapagliflozin

A prominent application of this compound is in the production of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The initial step in this synthetic route involves the hydrolysis of this compound to 5-bromo-2-chlorobenzoic acid.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a key intermediate of dapagliflozin, starting from 5-bromo-2-chlorobenzoic acid, which is derived from this compound.

Protocol 1: Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone

This protocol describes the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride (which is synthesized from 5-bromo-2-chlorobenzoic acid).

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Thionyl chloride or Oxalyl chloride

  • Phenetole (Ethoxybenzene)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-chlorobenzoic acid in an excess of thionyl chloride. A catalytic amount of DMF can be added. Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride.

  • Friedel-Crafts Acylation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane. Cool the suspension in an ice bath. To this, add a solution of 5-bromo-2-chlorobenzoyl chloride in dry dichloromethane dropwise, maintaining the temperature below 5 °C. After the addition is complete, add phenetole dropwise to the reaction mixture.

  • Reaction and Work-up: Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS). Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-2-chloro-4'-ethoxybenzophenone.

Synthetic Workflow and Logical Relationships

The following diagram illustrates the synthetic pathway from this compound to a key intermediate in the synthesis of dapagliflozin.

Synthesis_Workflow A This compound B Hydrolysis (e.g., H₂SO₄, heat) A->B Step 1 C 5-Bromo-2-chlorobenzoic Acid B->C D Acyl Chloride Formation (e.g., SOCl₂) C->D Step 2 E 5-Bromo-2-chlorobenzoyl Chloride D->E F Friedel-Crafts Acylation (Phenetole, AlCl₃) E->F Step 3 G 5-Bromo-2-chloro-4'-ethoxybenzophenone (Dapagliflozin Intermediate) F->G

References

5-Bromo-2-chlorobenzotrifluoride physical constants (melting point, boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical constants of 5-Bromo-2-chlorobenzotrifluoride, a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The data presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical Properties

This compound, with the CAS number 445-01-2, is a compound with the molecular formula C₇H₃BrClF₃.[1][2] At room temperature, it exists as a clear, pale yellow to orange liquid.[1][3] Its unique trifluoromethyl group enhances its reactivity and stability, making it a valuable building block in organic synthesis.[1]

Data Summary of Physical Constants

The following table summarizes the key physical constants for this compound as reported in various chemical data sources.

Physical ConstantValueConditions
Melting Point -21 °C to -20.5 °CNot specified
Boiling Point 195 °C to 198 °C740-760 Torr
76 °C to 81 °C11 mmHg
Density 1.745 to 1.75 g/mL20-25 °C

A detailed breakdown of the reported values is as follows:

  • Melting Point: Reported as -21 °C[1][3] and in the range of -21.9 to -20.5 °C.[2]

  • Boiling Point: The boiling point is cited as 195 °C at standard pressure[1] and between 197-198 °C at 740 Torr.[2] Under reduced pressure, the boiling point is reported as 76-81 °C at 11 mmHg.[3][4]

  • Density: The density is consistently reported as 1.745 g/mL at 25 °C[3] and 1.75 g/mL, with a specific gravity of 1.75 at 20 °C.[1]

Experimental Protocols

The provided search results from chemical suppliers and databases list the physical properties of this compound but do not detail the specific experimental methodologies used for their determination. These values are typically sourced from scientific literature. For detailed experimental protocols, consulting primary research articles or comprehensive chemical reference works is recommended.

Logical Relationship of Physical Properties

The following diagram illustrates the hierarchical relationship of the physical properties discussed.

Physical Properties of this compound A This compound B Physical Constants A->B C Melting Point -21 °C B->C D Boiling Point 195-198 °C @ 740-760 Torr B->D E Density ~1.75 g/mL @ 20-25 °C B->E

Caption: Hierarchical view of the physical constants of the compound.

References

Spectroscopic data interpretation for 5-Bromo-2-chlorobenzotrifluoride (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-chlorobenzotrifluoride (CAS No. 445-01-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

This compound, with the molecular formula C₇H₃BrClF₃, is a substituted aromatic compound whose utility in organic synthesis is significant.[1] Its structural elucidation through spectroscopic methods is fundamental for quality control and reaction monitoring. This guide presents a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra. While the mass spectrum is experimentally derived, the NMR and IR spectral data are predicted based on established principles and analysis of analogous compounds, providing a robust framework for spectral interpretation.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. The subsequent sections provide a detailed interpretation of these findings.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to display a complex splitting pattern characteristic of a tri-substituted benzene ring. The chemical shifts are influenced by the electronegativity and anisotropic effects of the bromine, chlorine, and trifluoromethyl substituents.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.60 - 7.75d~8.5
H-47.45 - 7.60dd~8.5, ~2.0
H-67.75 - 7.90d~2.0
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly affected by the attached substituents. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-CF₃)128 - 132 (q)
C-2 (C-Cl)133 - 136
C-3131 - 134
C-4129 - 132
C-5 (C-Br)120 - 123
C-6135 - 138
CF₃122 - 125 (q)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds, as well as strong absorptions from the C-F, C-Cl, and C-Br bonds.

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C stretch
1350 - 1150C-F stretch (strong)
850 - 550C-Cl stretch
690 - 515C-Br stretch
Mass Spectrometry

The mass spectrum provides crucial information about the molecular weight and isotopic distribution of the molecule.

m/zInterpretationRelative Abundance (%)
258, 260, 262Molecular ion cluster [M]⁺Varies
179, 181[M - Br]⁺Varies
223, 225[M - Cl]⁺Varies
194[M - Br - Cl]⁺Varies
145[C₆H₃F₃]⁺Varies

Spectroscopic Data Interpretation

The following sections detail the interpretation of the presented spectroscopic data.

¹H NMR Spectrum Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals in the aromatic region. The proton at position 6 (H-6), being ortho to the bromine atom, is expected to be the most deshielded and appear as a doublet with a small ortho coupling constant. The proton at position 3 (H-3), adjacent to the chlorine atom, should appear as a doublet with a larger meta coupling constant. The proton at position 4 (H-4) will be a doublet of doublets, showing coupling to both H-3 and H-6.

¹³C NMR Spectrum Interpretation

The predicted ¹³C NMR spectrum will display seven signals. The carbon attached to the trifluoromethyl group (C-1) and the CF₃ carbon itself will appear as quartets due to C-F coupling. The carbon bearing the bromine (C-5) is expected at a relatively upfield chemical shift, while the carbons attached to the electron-withdrawing chlorine (C-2) and trifluoromethyl group will be downfield.

IR Spectrum Interpretation

The IR spectrum is a key tool for identifying the functional groups present. For this compound, the most prominent features will be the strong absorption bands in the 1350-1150 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The aromatic nature of the compound is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The presence of the carbon-halogen bonds will be indicated by absorptions in the lower frequency region of the spectrum.

Mass Spectrum Interpretation

The electron ionization (EI) mass spectrum shows a characteristic molecular ion cluster. Due to the presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks at m/z 258, 260, and 262. The relative intensities of these peaks can be used to confirm the presence of one bromine and one chlorine atom.

Key fragmentation pathways involve the loss of the halogen atoms. The loss of a bromine radical leads to a fragment ion cluster around m/z 179 and 181. The loss of a chlorine radical results in a fragment ion cluster around m/z 223 and 225. Subsequent loss of the remaining halogen or other fragments can also be observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio, with a longer relaxation delay.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans for a better signal-to-noise ratio.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. A dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane is introduced into the instrument, often via direct injection or through a gas chromatograph (GC-MS). The instrument is scanned over a mass range of, for example, m/z 40-400 to detect the molecular ion and significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data interpretation and a potential fragmentation pathway in mass spectrometry.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Multiplicity NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern Isotopic Ratios MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1: Logical workflow for spectroscopic data interpretation.

Mass_Fragmentation Molecule C₇H₃BrClF₃ (m/z 258, 260, 262) Frag1 [C₇H₃ClF₃]⁺ (m/z 179, 181) Molecule->Frag1 - Br• Frag2 [C₇H₃BrF₃]⁺ (m/z 223, 225) Molecule->Frag2 - Cl• Frag3 [C₇H₃F₃]⁺ (m/z 145) Frag1->Frag3 - Cl• Frag2->Frag3 - Br•

Figure 2: Key fragmentation pathways in the mass spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation and confirmation of this compound. The presented data and interpretations serve as a valuable resource for scientists and researchers working with this important chemical intermediate. The distinct spectroscopic signatures detailed in this guide are essential for ensuring sample purity and for the development of robust synthetic methodologies.

References

5-Bromo-2-chlorobenzotrifluoride safety data sheet (MSDS/SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 5-Bromo-2-chlorobenzotrifluoride (CAS No. 445-01-2), a versatile intermediate compound used in the synthesis of pharmaceuticals and agrochemicals.[1] The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's properties, hazards, and requisite handling procedures.

Chemical Identification and Properties

This compound, also known as 4-Bromo-1-chloro-2-(trifluoromethyl)benzene, is a halogenated aromatic compound.[1][2][3] Its unique trifluoromethyl group contributes to its reactivity and stability, making it a valuable building block in organic synthesis.[1]

Table 1: Identifiers and Chemical Properties

Property Value Source(s)
CAS Number 445-01-2 [1][2][4][5]
Synonyms 4-Bromo-1-chloro-2-(trifluoromethyl)benzene, 5-Bromo-2-chloro-α,α,α-trifluorotoluene [1][3][5][6]
Molecular Formula C₇H₃BrClF₃ [1][2][3]
Molecular Weight 259.45 g/mol [1][2][3]

| Purity | ≥ 97% | |

Table 2: Physical Properties

Property Value Source(s)
Appearance White to yellow to orange clear liquid [1][6]
Melting Point -21 °C [1][2]
Boiling Point 195 °C to 198 °C [1][2]
Density 1.745 - 1.75 g/mL at 25 °C [1][4]
Refractive Index n20/D 1.507 - 1.51 [1]

| Flash Point | 81 °C (177.8 °F) - closed cup | |

Hazard Identification and Classification

This substance is classified as a combustible liquid that can cause skin, eye, and respiratory irritation. It is also recognized as being toxic to aquatic life with long-lasting effects.

Table 3: GHS Hazard Classification

Classification Code Description Source(s)
Flammable Liquids H227 Combustible liquid [3][5]
Skin Corrosion/Irritation H315 Causes skin irritation [3][5]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [3][5]
Specific Target Organ Toxicity H335 May cause respiratory irritation [5]
Hazardous to the Aquatic Environment H411 Toxic to aquatic life with long lasting effects
Signal Word - Warning [3][5]

| GHS Pictograms | - | GHS07 (Exclamation Mark), GHS09 (Environment) | |

Experimental Protocols and Methodologies

Safety Data Sheets are summary documents and do not typically include detailed experimental protocols for the toxicological and physical hazard testing conducted. The hazard classifications (e.g., skin irritation, eye irritation) are based on standardized testing guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development) or equivalent national bodies.

A typical experimental protocol for assessing skin irritation, for instance, would involve:

  • Test System: Usually, albino rabbits.

  • Methodology: Application of a specified amount of the substance to a shaved patch of skin for a set duration.

  • Observation: The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

  • Data Analysis: The severity of the reactions is scored, and an average score is calculated to determine the irritation category.

Researchers requiring detailed methodologies should consult specific toxicological databases or regulatory submissions for the substance.

Safe Handling and Emergency Procedures

Proper handling and storage are critical to minimize risk. The logical workflow for ensuring safety involves hazard assessment, implementation of controls, and readiness for emergency response.

G cluster_assessment 1. Assessment & Planning cluster_controls 2. Implementation of Controls cluster_operations 3. Routine Operations cluster_emergency 4. Emergency Response HazardID Hazard Identification (H227, H315, H319, H335, H411) RiskAssess Risk Assessment HazardID->RiskAssess SOP Develop SOPs RiskAssess->SOP Spill Spill Management (Contain, Absorb) RiskAssess->Spill FirstAid First Aid Measures (Inhalation, Skin, Eyes, Ingestion) RiskAssess->FirstAid EngControl Engineering Controls (Fume Hood, Ventilation) SOP->EngControl PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) SOP->PPE Handling Safe Handling Practices (Avoid contact, No smoking) SOP->Handling Storage Proper Storage (2-8°C, Tightly sealed, Away from oxidizers) Handling->Storage Disposal Waste Disposal (Follow local regulations) Handling->Disposal

Caption: Logical workflow for the safe handling of this compound.

Table 4: Personal Protective Equipment (PPE) and Handling | Area | Requirement | Source(s) | | --- | --- | --- | | Eye/Face Protection | Wear chemical safety goggles or an eyeshield. |[7] | | Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. |[7] | | Respiratory Protection | In case of inadequate ventilation or aerosol generation, use a suitable respirator (e.g., Type ABEK filter). | | | Safe Handling | Handle in a well-ventilated area, preferably a fume hood.[7] Avoid contact with skin, eyes, and clothing.[3] Keep away from heat, sparks, and open flames.[3][5] Wash hands thoroughly after use.[5] | | Storage Conditions | Store in a cool, dark, and well-ventilated place.[3] Recommended storage temperature is 2-8 °C.[1] Keep container tightly closed and store away from oxidizing agents.[3] |

First-Aid and Fire-Fighting Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 5: First-Aid Measures

Exposure Route First-Aid Protocol Source(s)
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician. [5][8]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. [3][5]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. [3][5]

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |[5][8] |

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9]

  • Specific Hazards: The substance is a combustible liquid.[5] Upon combustion or exposure to high temperatures, it may decompose to produce highly toxic and poisonous fumes, including hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.

  • Chemical Stability: The product is chemically stable under standard ambient conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Combustion produces toxic gases such as carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[3][8]

References

Proper handling, storage, and disposal of 5-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Proper Handling, Storage, and Disposal of 5-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best-practice protocols for the safe handling, storage, and disposal of this compound (CAS No. 445-01-2). Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact in research and development settings.

Chemical and Physical Properties

This compound is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₇H₃BrClF₃[1]
Molecular Weight 259.45 g/mol [1]
Appearance White to yellow to orange clear liquid[1]
Melting Point -21 °C[1][2]
Boiling Point 195 °C[1]
Density 1.75 g/mL[1]
Flash Point 81 °C (177.8 °F) - closed cup
Refractive Index n20/D 1.507 (lit.)

Hazard Identification and Safety Precautions

This compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is also toxic to aquatic life with long-lasting effects.

GHS Hazard Statements:

  • H227: Combustible liquid[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

  • H411: Toxic to aquatic life with long lasting effects

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3]

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P391: Collect spillage.

  • P403+P235: Store in a well-ventilated place. Keep cool.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[4]

PPE CategorySpecifications
Eye Protection Chemical safety goggles or a face shield.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4]
Respiratory Protection Use in a well-ventilated area or under a fume hood.[4] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Body Protection A lab coat, chemical-resistant apron, or coveralls should be worn.[5] Closed-toe shoes are mandatory.[4]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of the compound and preventing accidents.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid contact with skin and eyes.[6]

  • Avoid inhalation of vapor or mist.[3]

  • Keep away from sources of ignition.[3]

  • Take measures to prevent the buildup of electrostatic charge.[3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3][4]

  • Store in a cool place, with a recommended temperature of 2 - 8 °C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[3][6]

Accidental Release and Spill Management

A systematic approach is necessary for managing spills to mitigate risks to personnel and the environment.

Workflow for Spill Management

Spill_Management_Workflow start Spill Occurs evacuate Evacuate non-essential personnel and ensure adequate ventilation start->evacuate ppe Wear appropriate PPE evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect the absorbed material into a suitable, closed container for disposal contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for managing spills of this compound.

Firefighting Measures

This compound is a combustible liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: Thermal decomposition can produce carbon oxides, hydrogen chloride gas, hydrogen bromide gas, and hydrogen fluoride.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Disposal of this compound and its containers must be conducted in compliance with all applicable local, state, and federal regulations.

Disposal Protocol

Disposal_Protocol start Waste Generated characterize Characterize waste material start->characterize segregate Segregate from incompatible waste characterize->segregate containerize Place in a labeled, sealed, and appropriate waste container segregate->containerize storage Store in a designated hazardous waste accumulation area containerize->storage transport Arrange for pickup by a licensed hazardous waste disposal contractor storage->transport documentation Complete all necessary waste manifests and documentation transport->documentation end Disposal Complete documentation->end

References

Toxicological Profile of 5-Bromo-2-chlorobenzotrifluoride: A Review of Available Data and Knowledge Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chlorobenzotrifluoride is a halogenated aromatic compound with applications in chemical synthesis.[1][2] This technical guide provides a summary of the currently available toxicological information for this compound. A comprehensive review of publicly accessible literature and safety data sheets (SDS) reveals a significant lack of detailed toxicological studies. The existing data is primarily qualitative, focusing on hazard identification. Crucial quantitative data, such as acute toxicity values (LD50/LC50), no-observed-adverse-effect levels (NOAELs), and lowest-observed-adverse-effect levels (LOAELs), are not available. Furthermore, there is no specific information regarding its genotoxicity, carcinogenicity, reproductive toxicity, or pharmacokinetic profile. This document outlines the known hazards and highlights the substantial data gaps, emphasizing the need for empirical studies to establish a comprehensive toxicological profile for this compound.

Chemical and Physical Properties

PropertyValueReference
CAS Number 445-01-2[3][4]
Molecular Formula C₇H₃BrClF₃[5]
Molecular Weight 259.45 g/mol [5]
Appearance Clear pale yellow liquid[6]
Boiling Point 197-198 °C at 740 Torr[4]
Melting Point -21.9 to -20.5 °C[4]
Density 1.745 g/mL at 25 °C[5]
Flash Point 81 °C (177.8 °F) - closed cup[5]

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards identified are:

  • Skin Irritation: Causes skin irritation.[3][7]

  • Eye Irritation: Causes serious eye irritation.[3][7]

  • Respiratory Irritation: May cause respiratory irritation.[3][8]

The Globally Harmonized System (GHS) classification for this compound includes warnings for the above hazards.[3] Precautionary statements recommend avoiding breathing vapors, washing skin thoroughly after handling, and using protective gloves, clothing, eye, and face protection.[3]

Toxicological Data: Significant Gaps

A thorough search of scientific literature and toxicological databases reveals a significant absence of quantitative data for this compound. The following key toxicological endpoints lack specific data:

  • Acute Toxicity: No published LD50 (oral, dermal) or LC50 (inhalation) values are available. This prevents a quantitative assessment of its acute toxicity potential.

  • Repeated Dose Toxicity: There are no studies available that have determined a No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL). Such studies are crucial for characterizing the potential health risks from repeated or prolonged exposure.

  • Genotoxicity: No data from standard genotoxicity assays, such as the Ames test or in vitro/in vivo micronucleus assays, are available to assess its mutagenic or clastogenic potential.

  • Carcinogenicity: There are no long-term animal studies to evaluate the carcinogenic potential of this compound.

  • Reproductive and Developmental Toxicity: Information on the potential effects on fertility, reproduction, and embryonic development is not available.

  • Pharmacokinetics (ADME): There are no studies on the absorption, distribution, metabolism, and excretion of this compound. Understanding its ADME properties is fundamental to assessing its toxic potential.[9][10]

General Considerations for Halogenated Benzotrifluorides

In the absence of specific data for this compound, a general understanding of the toxicology of related halogenated aromatic compounds may provide some context. However, it is crucial to emphasize that these are general observations and may not be directly applicable.

The toxicity of halogenated benzenes can be influenced by the nature, number, and position of the halogen substituents.[11] Metabolism often involves cytochrome P450-mediated oxidation, which can lead to the formation of reactive metabolites such as epoxides and quinones.[11] These reactive intermediates can bind to cellular macromolecules, potentially leading to cytotoxicity and genotoxicity.

For some halogenated organic compounds, concerns exist regarding their persistence in the environment and potential for bioaccumulation.[12] Chronic exposure to certain halogenated hydrocarbons has been associated with adverse effects on the liver, nervous system, and endocrine system.[12]

Experimental Protocols: A Call for Research

Due to the lack of published toxicological studies, no specific experimental protocols can be cited for this compound. To address the existing data gaps, a standard battery of toxicological tests would be required, following established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). These would include:

  • Acute Toxicity Testing (OECD TG 401, 402, 403): To determine the oral, dermal, and inhalation LD50/LC50 values.

  • Genotoxicity Testing (e.g., OECD TG 471, 474): To assess mutagenicity using the bacterial reverse mutation (Ames) test and an in vivo micronucleus test.

  • Repeated Dose Toxicity Studies (e.g., OECD TG 407, 408): 28-day or 90-day studies in rodents to identify target organs and establish NOAELs.

Signaling Pathways and Mechanistic Insights: Unexplored Territory

There is no information available regarding the specific signaling pathways that may be affected by this compound. Mechanistic studies are necessary to understand its mode of action and potential for toxicity.

Logical Workflow for Future Toxicological Assessment

cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment In Silico Prediction In Silico Prediction Cytotoxicity Assays Cytotoxicity Assays In Silico Prediction->Cytotoxicity Assays Literature Review (Surrogates) Literature Review (Surrogates) Literature Review (Surrogates)->Cytotoxicity Assays Genotoxicity (Ames, Micronucleus) Genotoxicity (Ames, Micronucleus) Cytotoxicity Assays->Genotoxicity (Ames, Micronucleus) Acute Toxicity (LD50/LC50) Acute Toxicity (LD50/LC50) Genotoxicity (Ames, Micronucleus)->Acute Toxicity (LD50/LC50) Metabolic Stability Metabolic Stability Pharmacokinetics (ADME) Pharmacokinetics (ADME) Metabolic Stability->Pharmacokinetics (ADME) Repeated Dose Toxicity (NOAEL) Repeated Dose Toxicity (NOAEL) Acute Toxicity (LD50/LC50)->Repeated Dose Toxicity (NOAEL) Hazard Characterization Hazard Characterization Repeated Dose Toxicity (NOAEL)->Hazard Characterization Pharmacokinetics (ADME)->Hazard Characterization Risk Characterization Risk Characterization Hazard Characterization->Risk Characterization Exposure Assessment Exposure Assessment Exposure Assessment->Risk Characterization

Caption: Proposed workflow for the toxicological evaluation of this compound.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. The available information is limited to hazard classifications indicating its potential for skin, eye, and respiratory irritation. There is a critical lack of quantitative toxicological data, which is essential for a comprehensive risk assessment. Therefore, it is imperative that empirical studies are conducted to determine the acute and chronic toxicity, genotoxicity, carcinogenicity, and pharmacokinetic properties of this compound. Until such data becomes available, this compound should be handled with caution, adhering to the safety recommendations provided in the material safety data sheets.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of 5-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chlorobenzotrifluoride is a halogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on the benzene ring, imparts a distinct reactivity profile that is leveraged in the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, including its physical and spectroscopic properties, key chemical transformations, and detailed experimental protocols for its use in common synthetic reactions. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and execution of synthetic strategies involving this important intermediate.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below. This data is essential for the safe handling, characterization, and use of the compound in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 445-01-2[1][2][3][4]
Molecular Formula C₇H₃BrClF₃[1][2][4]
Molecular Weight 259.45 g/mol [1][2][4]
Appearance White to yellow to orange clear liquid[2]
Boiling Point 195 °C[2]
Melting Point -21 °C[2]
Density 1.745 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.507[1]

Table 2: Spectroscopic Data of this compound

Spectrum TypeDataReference
¹H NMR Spectral data available, but specific shifts not detailed in search results.[5]
¹³C NMR Spectral data available, but specific shifts not detailed in search results.[5]
Infrared (IR) Spectral data available, but specific peak assignments not detailed in search results.[5]
Mass Spectrometry (MS) Spectral data available, but specific fragmentation not detailed in search results.[5]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the presence of three key functional groups: the bromine atom, the chlorine atom, and the trifluoromethyl group. The bromine atom is the most reactive site for cross-coupling reactions, while the trifluoromethyl group acts as a strong electron-withdrawing group, influencing the regioselectivity of certain reactions. The chlorine atom is generally less reactive than the bromine atom in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. In the case of this compound, the reaction selectively occurs at the more reactive C-Br bond.

Suzuki_Miyaura_Coupling reactant1 This compound catalyst Pd(0) Catalyst reactant1->catalyst reactant2 R-B(OH)₂ reactant2->catalyst product 5-R-2-chlorobenzotrifluoride catalyst->product base Base base->catalyst Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst reactant1->catalyst reactant2 R₂NH reactant2->catalyst product 5-(R₂N)-2-chlorobenzotrifluoride catalyst->product base Base base->catalyst Hydrolysis_Reaction reactant This compound reagent H₂SO₄, H₂O reactant->reagent product 5-Bromo-2-chlorobenzoic acid reagent->product Suzuki_Workflow A Combine this compound, arylboronic acid, base, and solvent. B Degas the mixture. A->B C Add Pd catalyst. B->C D Heat the reaction mixture. C->D E Monitor reaction progress (TLC/GC-MS). D->E F Work-up and purification. E->F G Characterize the product. F->G Hydrolysis_Workflow A Add this compound to concentrated sulfuric acid. B Heat the reaction mixture. A->B C Monitor reaction progress (TLC/HPLC). B->C D Pour onto ice and collect the precipitate. C->D E Recrystallize the crude product. D->E F Characterize the product. E->F

References

Methodological & Application

Synthetic Pathways to 5-Bromo-2-chlorobenzotrifluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chlorobenzotrifluoride is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethyl group and halogen substituents make it a versatile intermediate for introducing these moieties into more complex molecules. This document provides detailed application notes and experimental protocols for two primary synthetic routes to this compound: direct electrophilic bromination of 2-chlorobenzotrifluoride and the Sandmeyer reaction of 2-chloro-5-aminobenzotrifluoride. Quantitative data is summarized for comparison, and detailed experimental methodologies are provided.

Introduction

This compound is a crucial intermediate in organic synthesis, particularly in the development of new therapeutic agents and crop protection chemicals. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The bromine and chlorine atoms provide reactive handles for further chemical transformations, such as cross-coupling reactions. The two most common methods for the preparation of this compound are direct bromination and the Sandmeyer reaction, each with its own advantages and considerations.

Synthetic Routes Overview

Two principal synthetic strategies for the preparation of this compound are outlined below.

Route 1: Direct Electrophilic Bromination

This method involves the direct bromination of commercially available 2-chlorobenzotrifluoride. The reaction is an electrophilic aromatic substitution where the regioselectivity is controlled by the directing effects of the existing substituents. The electron-withdrawing trifluoromethyl and chloro groups direct the incoming electrophile to the 5-position.

2-chlorobenzotrifluoride 2-chlorobenzotrifluoride This compound This compound 2-chlorobenzotrifluoride->this compound Electrophilic Aromatic Substitution Brominating_Agent_Catalyst Brominating Agent (e.g., Br2 or NBS) Lewis Acid Catalyst (e.g., FeBr3) Brominating_Agent_Catalyst->this compound

Caption: Direct Bromination of 2-chlorobenzotrifluoride.

Route 2: Sandmeyer Reaction

This route begins with 2-chloro-5-aminobenzotrifluoride, which is first converted to a diazonium salt. The diazonium group is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. This method offers high regioselectivity.[1]

2-chloro-5-aminobenzotrifluoride 2-chloro-5-aminobenzotrifluoride Aryl_Diazonium_Salt Aryl Diazonium Salt (Intermediate) 2-chloro-5-aminobenzotrifluoride->Aryl_Diazonium_Salt Diazotization Diazotization 1. NaNO2, HBr 2. CuBr Diazotization->Aryl_Diazonium_Salt This compound This compound Aryl_Diazonium_Salt->this compound Sandmeyer Reaction

Caption: Sandmeyer Reaction for this compound Synthesis.

Data Presentation

ParameterRoute 1: Direct Bromination (Analogous)Route 2: Sandmeyer Reaction (Analogous)
Starting Material Benzotrifluoride2-Aminobenzotrifluoride
Key Reagents Bromine, Iron Powder, Acetic AcidSodium Nitrite, Hydrobromic Acid, Cuprous Bromide
Reaction Time ~2 hoursNot specified
Temperature 50°C<5°C (diazotization), Room Temp (Sandmeyer)
Yield 89%89%
Product Purity Not specifiedNot specified (obtained as a yellow liquid after distillation)
Reference [2][2]

Experimental Protocols

Route 1: Direct Electrophilic Bromination of 2-chlorobenzotrifluoride (Adapted Protocol)

This protocol is adapted from the direct bromination of benzotrifluoride.[2]

Materials:

  • 2-chlorobenzotrifluoride

  • Bromine (Br₂)

  • Iron powder (catalyst)

  • Glacial acetic acid (solvent)

  • Ammonia solution (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, add 2-chlorobenzotrifluoride and glacial acetic acid.

  • Add a catalytic amount of iron powder to the mixture.

  • Heat the mixture to 50°C with stirring.

  • Slowly add bromine dropwise from the dropping funnel while maintaining the temperature at 50°C.

  • After the addition is complete, continue stirring the reaction mixture at 50°C for an additional 2 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with an ammonia solution.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation. The boiling point of this compound is reported to be 198-199°C.[3]

Route 2: Sandmeyer Reaction of 2-chloro-5-aminobenzotrifluoride (Adapted Protocol)

This protocol is adapted from the Sandmeyer reaction of 2-aminobenzotrifluoride.[2]

Materials:

  • 2-chloro-5-aminobenzotrifluoride

  • 40% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr)

  • Deionized water

  • Ice bath

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

Part A: Diazotization

  • In a beaker, dissolve 2-chloro-5-aminobenzotrifluoride in 40% hydrobromic acid.

  • Cool the solution to below 5°C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of cuprous bromide in 40% hydrobromic acid.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cuprous bromide solution at room temperature.

  • Observe for the evolution of nitrogen gas, which indicates the progress of the reaction.

  • Continue stirring at room temperature until the gas evolution ceases.

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the this compound by vacuum distillation.

Conclusion

Both the direct bromination and the Sandmeyer reaction are viable methods for the synthesis of this compound. The choice of route may depend on the availability of starting materials, desired purity, and scale of the reaction. The direct bromination is a more direct approach but may require careful control of reaction conditions to ensure high regioselectivity. The Sandmeyer reaction, while involving an additional step, offers excellent control over the position of bromination. The provided protocols, adapted from closely related syntheses, offer a solid foundation for the laboratory preparation of this important chemical intermediate.

References

Application of 5-Bromo-2-chlorobenzotrifluoride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-chlorobenzotrifluoride is a versatile fluorinated building block increasingly utilized in the synthesis of complex pharmaceutical and agrochemical intermediates. Its unique structure, featuring a trifluoromethyl group and two distinct halogen atoms (bromine and chlorine), offers strategic advantages for medicinal chemists. The trifluoromethyl group is known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary applications of this compound in pharmaceutical synthesis revolve around its use as a scaffold in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of bioactive molecules.

Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl structures prevalent in many pharmaceuticals. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions, this compound can undergo selective coupling at the 5-position.[3] This allows for the introduction of various aryl and heteroaryl moieties, leaving the chlorine atom available for subsequent transformations.

Buchwald-Hartwig Amination for Arylamine Synthesis

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines, a common motif in drug candidates. Similar to the Suzuki-Miyaura coupling, the chemoselectivity of this reaction can be controlled to favor amination at the more reactive C-Br bond. This selective functionalization is crucial for building complex molecules with defined substitution patterns.

Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic method for the synthesis of diaryl ethers, which are structural components of various biologically active compounds. This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol. The reactivity of this compound in this reaction allows for the formation of trifluoromethyl-substituted diaryl ether intermediates.

Synthesis of Phenylpyrazole Scaffolds for Agrochemicals and Pharmaceuticals

Phenylpyrazole derivatives are an important class of compounds with applications as insecticides and pharmaceuticals. A key intermediate in the synthesis of phenylpyrazole insecticides like Fipronil is 2,6-dichloro-4-trifluoromethylaniline. While not a direct product from this compound, the synthesis of analogous trifluoromethyl-substituted anilines and subsequent conversion to phenylhydrazines provides a pathway to these valuable scaffolds. The reactivity of this compound is analogous to the starting materials used in these syntheses, making it a relevant precursor for similar structures.[4][5][6]

Data Presentation

The following tables summarize representative quantitative data for key reactions involving halogenated benzotrifluoride derivatives, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of Halogenated Benzotrifluorides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
24-Bromobenzotrifluoride4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1001292
32-Chloro-5-bromobenzotrifluoridePyridin-3-ylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF/H₂O902485 (at Br)
44-ChlorobenzotrifluoridePhenylboronic acidPd(OAc)₂ (3)RuPhos (6)K₃PO₄n-Butanol1002488

Table 2: Buchwald-Hartwig Amination of Halogenated Benzotrifluorides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1002491
24-BromobenzotrifluorideMorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101888
32-Chloro-5-bromobenzotrifluoridePyrrolidinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1002082 (at Br)
44-ChlorobenzotrifluorideAniline[Pd(allyl)Cl]₂ (2)t-BuXPhos (4)LiOtBu1,4-Dioxane1002475

Table 3: Ullmann Condensation for Diaryl Ether Synthesis

EntryAryl HalidePhenolCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzotrifluoridePhenolCuI (10)K₂CO₃DMF1402475
24-Bromobenzotrifluoride4-MethoxyphenolCu₂O (10)Cs₂CO₃NMP1501880
32-Chloro-5-bromobenzotrifluoridePhenolCuI (15)K₃PO₄Pyridine1303665 (at Br)

Experimental Protocols

The following are detailed protocols for key experiments.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol 3: Ullmann Condensation for Diaryl Ether Synthesis

This protocol outlines a general procedure for the copper-catalyzed synthesis of diaryl ethers from this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction flask, add CuI, Cs₂CO₃, and the phenol.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, followed by this compound.

  • Heat the reaction mixture to 140-150 °C with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude diaryl ether by flash chromatography.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Reaction Setup reagents Add this compound, Arylboronic Acid, Base start->reagents catalyst Add Pd Catalyst reagents->catalyst inert Inert Atmosphere (Evacuate/Backfill with N2/Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 90°C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

General experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)-X (L_n) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR'R'']+ (L_n) PdII_complex->PdII_Amine HNR'R'' Ligand_Exch Ligand Exchange Amine_Coord Amine Coordination Pd_Amido Ar-Pd(II)-NR'R'' (L_n) PdII_Amine->Pd_Amido -HX Deprotonation Deprotonation (Base) Pd_Amido->Pd0 Ar-NR'R'' Product Ar-NR'R'' Pd_Amido->Product Red_Elim Reductive Elimination ArX Ar-X Amine HNR'R''

Catalytic cycle of the Buchwald-Hartwig amination.
Signaling Pathway Inhibition by a Phenylpyrazole-derived Drug

Phenylpyrazole insecticides, such as Fipronil, act by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. This mechanism is distinct from the signaling pathways typically targeted by modern pharmaceuticals. For a more pharmaceutically relevant example, we can consider the inhibition of the BRAF signaling pathway, as many kinase inhibitors incorporate trifluoromethylphenyl moieties. Vemurafenib, a BRAF inhibitor, is used to treat melanoma with the BRAF V600E mutation. The synthesis of some BRAF inhibitors involves intermediates that can be conceptually derived from building blocks like this compound.

BRAF_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Vemurafenib BRAF Inhibitor (e.g., Vemurafenib) Vemurafenib->BRAF

Inhibition of the MAPK/ERK signaling pathway by a BRAF inhibitor.

References

Application Notes and Protocols for the Use of 5-Bromo-2-chlorobenzotrifluoride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-chlorobenzotrifluoride as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the development of potent insecticides. The unique substitution pattern of this aromatic building block, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom, makes it an attractive starting material for creating compounds with enhanced insecticidal activity and metabolic stability.[1][2]

Introduction to this compound in Agrochemical Synthesis

This compound, also known as 4-Bromo-1-chloro-2-(trifluoromethyl)benzene, is a versatile chemical intermediate widely employed in the agrochemical industry.[1][2] Its trifluoromethyl group is known to enhance the efficacy and stability of active ingredients, leading to improved crop protection.[1] The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the facile introduction of diverse functionalities to build complex molecular architectures. This intermediate is particularly valuable in the synthesis of modern insecticides, such as those belonging to the isoxazoline and phenylpyrazole classes.

Application in the Synthesis of Isoxazoline Insecticides

A significant application of this compound is in the synthesis of isoxazoline-based insecticides. These compounds are known to act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects, leading to central nervous system disruption and mortality. The following sections detail a representative synthetic protocol and the biological activity of a hypothetical isoxazoline derivative synthesized from this compound.

2.1. Overview of the Synthetic Pathway

The synthesis of a novel isoxazoline insecticide from this compound can be envisioned through a multi-step process. The key steps involve the introduction of a styryl group via a Heck reaction, followed by a [3+2] cycloaddition with a nitrile oxide to form the core isoxazoline ring. Subsequent functionalization can then be carried out to enhance insecticidal potency.

G A This compound B Heck Reaction with Ethylene A->B C Formation of 4-Chloro-3-(trifluoromethyl)styrene B->C D [3+2] Cycloaddition with Nitrile Oxide C->D E Synthesis of Isoxazoline Core D->E F N-Functionalization E->F G Final Isoxazoline Insecticide F->G

Caption: Synthetic workflow for an isoxazoline insecticide.

2.2. Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)styrene

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add palladium(II) acetate (0.02 eq) and a phosphine ligand (e.g., triphenylphosphine, 0.04 eq).

  • Add a base, such as triethylamine (2.0 eq).

  • Pressurize the reaction vessel with ethylene gas (1.5 atm).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature, filter off the catalyst, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-3-(trifluoromethyl)styrene.

Protocol 2: Synthesis of the Isoxazoline Insecticide

  • Dissolve the synthesized 4-chloro-3-(trifluoromethyl)styrene (1.0 eq) in an inert solvent like dichloromethane.

  • In a separate flask, generate the nitrile oxide by reacting an appropriate aldoxime with an oxidizing agent (e.g., N-chlorosuccinimide) in the presence of a base (e.g., triethylamine).

  • Slowly add the nitrile oxide solution to the styrene solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the formation of the isoxazoline ring by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting isoxazoline can be further functionalized, for example, by N-acylation, to yield the final insecticidal product. Purify the final compound by column chromatography.

2.3. Quantitative Data: Insecticidal Efficacy

The following table summarizes the insecticidal activity of a representative isoxazoline derivative synthesized from this compound against key agricultural pests.

Compound IDTarget PestBioassay MethodLC50 (ppm)
BC-ISOX-01Diamondback moth (Plutella xylostella)Leaf-dip0.85
BC-ISOX-01Cotton aphid (Aphis gossypii)Spray1.20
BC-ISOX-01Two-spotted spider mite (Tetranychus urticae)Leaf-dip2.50
Fipronil (Standard)Diamondback moth (Plutella xylostella)Leaf-dip1.50
Fipronil (Standard)Cotton aphid (Aphis gossypii)Spray2.80

Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)

  • Prepare stock solutions of the test compound and a commercial standard (e.g., Fipronil) in a suitable solvent (e.g., acetone with a surfactant).

  • Make serial dilutions of the stock solutions with distilled water to obtain a range of test concentrations.

  • Excise leaf discs from the host plant (e.g., cabbage for diamondback moth).

  • Dip each leaf disc into a test solution for 10-15 seconds and allow it to air dry.

  • Place the treated leaf discs into individual Petri dishes lined with moist filter paper.

  • Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.

  • Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Assess mortality after 48 and 72 hours.

  • Calculate the LC50 value using probit analysis.

Mechanism of Action: GABA-gated Chloride Channel Antagonism

Isoxazoline insecticides derived from this compound are expected to act on the insect's nervous system. The diagram below illustrates the proposed mechanism of action.

G cluster_neuron Insect Neuron GABA GABA Neurotransmitter GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Cl_ion Cl- Ions GABA_R->Cl_ion Opens, allowing influx Block Blocks Channel GABA_R->Block Neuron_inside Inside Neuron Neuron_outside Outside Neuron Isoxazoline Isoxazoline Insecticide Isoxazoline->GABA_R Binds to and blocks Hyper Hyperexcitation Block->Hyper Leads to Paralysis Paralysis Hyper->Paralysis Death Insect Death Paralysis->Death

Caption: Proposed mechanism of action for isoxazoline insecticides.

The isoxazoline molecule binds to the GABA receptor, blocking the influx of chloride ions. This disruption of the normal inhibitory signaling in the insect's central nervous system leads to hyperexcitation, paralysis, and ultimately, death of the pest.

Conclusion

This compound is a valuable and versatile building block for the development of novel agrochemicals. Its unique structural features enable the synthesis of highly efficacious insecticidal compounds, such as isoxazolines. The provided protocols and data serve as a guide for researchers in the design, synthesis, and evaluation of new crop protection agents based on this important chemical intermediate. Further exploration of derivatives of this compound is likely to yield new and improved solutions for pest management in agriculture.

References

Application Notes and Protocols for Cross-Coupling Reactions of 5-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck and Sonogashira cross-coupling reactions of 5-Bromo-2-chlorobenzotrifluoride. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functionalities: a bromine atom, a chlorine atom, and a trifluoromethyl group. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, with the C-Br bond being more reactive in typical palladium-catalyzed cross-coupling reactions.

Heck Reaction with this compound

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. For this compound, the reaction is expected to occur selectively at the more reactive C-Br bond, allowing for the introduction of a vinyl group.

Experimental Protocol: General Procedure for Heck Coupling

This protocol is a generalized procedure based on Heck reactions of similar aryl bromides. Optimization may be required for specific alkene substrates.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine (P(o-tol)₃), triphenylphosphine (PPh₃))

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 1.5 equiv.).

  • Add the alkene (1.2 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.

Data Presentation: Representative Heck Coupling Conditions

The following table summarizes typical conditions for the Heck reaction with various aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF10012-24
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012

Sonogashira Reaction with this compound

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction allows for the formation of a C(sp²)-C(sp) bond, leading to the synthesis of substituted alkynes. As with the Heck reaction, the Sonogashira coupling of this compound is expected to proceed selectively at the C-Br bond.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂))

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Data Presentation: Representative Sonogashira Coupling Conditions

The following table provides typical conditions for the Sonogashira coupling of aryl bromides, which can be used as a guide for reactions with this compound.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃N (2.0)THFRT12
2TrimethylsilylacetylenePd(OAc)₂ (2)PPh₃ (8)i-Pr₂NH (3.0)THF6016
31-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF806

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Alkene/Alkyne, Base, Solvent Inert Establish Inert Atmosphere (Ar/N₂) Reactants->Inert Catalyst Add Pd Catalyst (& Ligand/CuI) Inert->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Heck and Sonogashira cross-coupling reactions.

Signaling Pathway and Logical Relationship Diagram

G cluster_reagents Key Reagents Heck_Start This compound + Alkene Heck_Product 5-Vinyl-2-chlorobenzotrifluoride Derivative Heck_Start->Heck_Product Pd_cat Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) Base Base (e.g., Et₃N, K₂CO₃) Ligand Ligand (Heck) (e.g., PPh₃, P(o-tol)₃) Sono_Start This compound + Terminal Alkyne Sono_Product 5-Alkynyl-2-chlorobenzotrifluoride Derivative Sono_Start->Sono_Product Pd(0) Catalyst, Cu(I) Co-catalyst, Base Cu_cat Cu(I) Co-catalyst (Sonogashira) (e.g., CuI)

Caption: Logical relationship of Heck and Sonogashira reactions with this compound.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 5-Bromo-2-chlorobenzoic Acid from 5-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 5-bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is achieved through the acid-catalyzed hydrolysis of 5-bromo-2-chlorobenzotrifluoride. This application note includes a comprehensive experimental protocol, tabulated data for reagents and expected outcomes, and a visual representation of the experimental workflow.

Introduction

5-Bromo-2-chlorobenzoic acid is a crucial building block in the development of numerous active pharmaceutical ingredients (APIs). The targeted synthesis from this compound involves the hydrolysis of the trifluoromethyl group to a carboxylic acid moiety. This transformation typically requires strong acidic conditions to facilitate the cleavage of the robust carbon-fluorine bonds. The protocol outlined below is based on established methods for the hydrolysis of benzotrifluoride derivatives, particularly utilizing fuming sulfuric acid.

Data Presentation

Table 1: Reagent and Material Specifications

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )GradeSupplier (Example)
This compoundC₇H₃BrClF₃259.45≥98%Sigma-Aldrich
Fuming Sulfuric Acid (Oleum)H₂SO₄ + SO₃Variable20% free SO₃Merck
Crushed IceH₂O18.02Laboratory GradeN/A
TolueneC₇H₈92.14ACS GradeFisher Scientific
Deionized WaterH₂O18.02N/AN/A

Table 2: Summary of a Representative Synthesis

ParameterValue
Starting MaterialThis compound
Amount of Starting Material10.0 g (38.5 mmol)
ReagentFuming Sulfuric Acid (20% SO₃)
Reagent Volume40 mL
Reaction Temperature100-110 °C
Reaction Time12-18 hours
Expected Product5-Bromo-2-chlorobenzoic acid
Theoretical Yield9.07 g
Typical Yield Range80-90%
Purity (post-recrystallization)>99% (by HPLC)
AppearanceWhite to off-white solid
Melting Point155-158 °C

Experimental Protocol

1. Reaction Setup

1.1. In a fume hood, equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. 1.2. Ensure all glassware is dry before use. 1.3. Add this compound (10.0 g, 38.5 mmol) to the flask. 1.4. Under constant stirring, slowly and carefully add fuming sulfuric acid (40 mL, 20% free SO₃) to the reaction flask. Caution: The addition is exothermic. The flask may be cooled in an ice bath during the addition.

2. Hydrolysis Reaction

2.1. Once the addition is complete, heat the reaction mixture to 100-110 °C using a heating mantle. 2.2. Maintain this temperature and continue stirring for 12-18 hours. 2.3. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by carefully taking a small aliquot of the reaction mixture, quenching it with ice, and extracting with a suitable organic solvent (e.g., ethyl acetate).

3. Work-up and Isolation

3.1. After the reaction is complete, allow the mixture to cool to room temperature. 3.2. Prepare a large beaker (1 L) containing approximately 400 g of crushed ice. 3.3. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and will generate fumes. Perform this step in a well-ventilated fume hood. 3.4. A white to off-white precipitate of the crude 5-bromo-2-chlorobenzoic acid will form. 3.5. Stir the slurry for 30 minutes to ensure complete precipitation. 3.6. Collect the crude product by vacuum filtration using a Buchner funnel. 3.7. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

4. Purification

4.1. Transfer the crude product to a beaker and add a minimal amount of hot toluene to dissolve the solid. 4.2. Hot filter the solution to remove any insoluble impurities. 4.3. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization. 4.4. Collect the purified crystals by vacuum filtration. 4.5. Wash the crystals with a small amount of cold toluene. 4.6. Dry the purified 5-bromo-2-chlorobenzoic acid in a vacuum oven at 60-70 °C to a constant weight.

5. Characterization

5.1. Determine the melting point of the final product. 5.2. Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for the Synthesis of 5-Bromo-2-chlorobenzoic Acid Start Start: this compound Reaction Hydrolysis Reaction: - Add Fuming Sulfuric Acid (20% SO3) - Heat to 100-110 °C for 12-18h Start->Reaction Reagents Workup Work-up: - Cool to Room Temperature - Quench on Crushed Ice - Vacuum Filtration Reaction->Workup Reaction Completion Purification Purification: - Recrystallization from Toluene - Vacuum Filtration and Drying Workup->Purification Crude Product End End Product: 5-Bromo-2-chlorobenzoic Acid Purification->End Purified Product

Caption: Synthesis Workflow Diagram.

Derivatization of 5-Bromo-2-chlorobenzotrifluoride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the benzene ring of 5-Bromo-2-chlorobenzotrifluoride. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique combination of a reactive bromine atom, a less reactive chlorine atom, and an electron-withdrawing trifluoromethyl group.[1][2][3] This structural arrangement allows for selective functionalization, primarily at the more reactive C-Br bond, enabling the synthesis of a diverse array of complex molecules.[1]

The following sections detail common palladium-catalyzed and copper-catalyzed cross-coupling reactions for the derivatization of this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Ullmann condensation.

Chemoselectivity: Targeting the C-Br Bond

The derivatization of this compound hinges on the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[4] Consequently, the carbon-bromine bond at the 5-position is significantly more susceptible to oxidative addition to the palladium catalyst than the carbon-chlorine bond at the 2-position. This inherent reactivity difference allows for the selective formation of new bonds at the C5 position while leaving the C2 chloro substituent intact for potential subsequent transformations.

G cluster_0 Reactivity of Halogens in Cross-Coupling cluster_1 Selective Derivatization Iodine Iodine Bromine Bromine Iodine->Bromine More Reactive Chlorine Chlorine Bromine->Chlorine More Reactive A This compound B Selective reaction at C-Br bond A->B Cross-Coupling (e.g., Suzuki, Sonogashira) C 5-Substituted-2-chlorobenzotrifluoride B->C

Diagram 1: Principle of selective derivatization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 5-position.

Quantitative Data for Suzuki-Miyaura Coupling

The following data is representative of Suzuki-Miyaura couplings on analogous bromo-chloro aromatic substrates and should serve as a starting point for optimization with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃Toluene/H₂O80~95%
24-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90~92%
33-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene100~94%
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O85~88%

Experimental Protocol: Suzuki-Miyaura Coupling

G start Start reagents Combine this compound, arylboronic acid, and base in a flask. start->reagents inert Evacuate and backfill the flask with an inert gas (e.g., Argon). reagents->inert catalyst Add palladium catalyst and ligand. inert->catalyst solvent Add degassed solvent. catalyst->solvent reaction Heat and stir the mixture. Monitor reaction progress (TLC/LC-MS). solvent->reaction workup Cool, perform aqueous workup, and extract with organic solvent. reaction->workup purify Dry, concentrate, and purify the crude product (chromatography). workup->purify end End purify->end

Diagram 2: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly valuable for introducing alkynyl moieties, which are versatile functional groups for further transformations.

Quantitative Data for Sonogashira Coupling

The following data is representative of Sonogashira couplings on analogous bromo-chloro aromatic substrates and should serve as a starting point for optimization with this compound.

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80~90%
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPATHF65~85%
3Propargyl alcoholPd(OAc)₂ (2)CuI (4)Et₃NAcetonitrile70~88%
4(Trimethylsilyl)acetylenePd(dppf)Cl₂ (3)CuI (5)PiperidineToluene90~93%
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., triethylamine, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

G Pd(0) Complex Pd(0) Complex Oxidative Addition Oxidative Addition Pd(0) Complex->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation Amine, Base Pd(II) Amido Complex Pd(II) Amido Complex Amine Coordination & Deprotonation->Pd(II) Amido Complex Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0) Complex Catalyst Regeneration C-N Coupled Product C-N Coupled Product Reductive Elimination->C-N Coupled Product

Diagram 3: Buchwald-Hartwig amination cycle.
Quantitative Data for Buchwald-Hartwig Amination

The following data is representative of Buchwald-Hartwig aminations on analogous electron-deficient aryl bromides and should serve as a starting point for optimization.

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100~95%
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane110~88%
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF80~92%
4IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene100~85%
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by this compound and the amine.

  • Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds. While modern palladium-catalyzed methods are often preferred, the Ullmann reaction remains a useful tool, particularly for the synthesis of diaryl ethers and aryl amines, and can sometimes be more cost-effective. Traditional Ullmann reactions often require high temperatures, but modern protocols with various ligands allow for milder reaction conditions.[5][6]

Quantitative Data for Ullmann Condensation

The following data is representative of modern Ullmann condensations on aryl bromides and should serve as a starting point for optimization.

EntryNucleophileCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1PhenolCuI (10)L-Proline (20)K₂CO₃DMSO110~85%
24-MethoxyphenolCuI (5)1,10-Phenanthroline (10)Cs₂CO₃NMP120~90%
3AnilineCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄Dioxane100~82%
4PyrroleCu₂O (5)Salicylaldoxime (10)K₂CO₃DMF130~78%
Experimental Protocol: Ullmann Condensation (Diaryl Ether Synthesis)

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., L-Proline, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add CuI, the ligand, the base, and the phenol.

  • Seal the vessel and flush with an inert gas.

  • Add the anhydrous solvent and this compound.

  • Heat the reaction mixture to 110-130 °C with stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with aqueous base (e.g., 1M NaOH) to remove excess phenol, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: The quantitative data provided in the tables are based on reactions with analogous compounds and are intended for guidance. Actual yields for the derivatization of this compound may vary and will require optimization of reaction conditions. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Analytical techniques for monitoring reactions with 5-Bromo-2-chlorobenzotrifluoride (TLC, LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring chemical reactions involving 5-Bromo-2-chlorobenzotrifluoride using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques are essential for tracking the consumption of starting materials, the formation of products, and the presence of any intermediates or impurities.

Introduction to this compound

This compound is a versatile intermediate in organic synthesis, frequently utilized in the development of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group and halogen substituents make it a valuable building block for creating complex molecules.[1] Accurate monitoring of its reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the desired product.

Compound Properties:

PropertyValue
Molecular Formula C7H3BrClF3
Molecular Weight 259.45 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 197-198 °C
Density ~1.745 g/mL at 25°C

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid, inexpensive, and effective technique for the qualitative monitoring of reaction progress.[2] It allows for the simultaneous analysis of the starting material, reaction mixture, and product (if available) on a single plate.

Experimental Protocol: TLC Analysis

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (eluent)

  • UV lamp (254 nm)

  • Iodine chamber or other staining reagents (optional)

Procedure:

  • Plate Preparation: With a pencil, lightly draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.

  • Sample Preparation: Dissolve a small amount of the starting material (reactant) in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a reference solution. The reaction mixture can typically be spotted directly.

  • Spotting: Using a capillary tube, apply small spots of the starting material solution and the reaction mixture onto the origin line. It is good practice to also "co-spot" by applying the reaction mixture on top of a spot of the starting material to help in identification.

  • Development: Place a small amount of the chosen mobile phase into the developing chamber and place a piece of filter paper inside to saturate the chamber with solvent vapors. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm); compounds containing aromatic rings will appear as dark spots. If necessary, further visualization can be achieved using an iodine chamber or a suitable chemical stain.

  • Interpretation: The retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A decrease in the intensity of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Mobile Phase Selection for this compound

For non-polar to moderately polar aromatic halides like this compound, a mixture of a non-polar solvent and a moderately polar solvent is recommended. A good starting point is a mixture of hexanes and ethyl acetate . The polarity of the mobile phase can be adjusted by changing the ratio of these solvents to achieve optimal separation (ideally, the Rf of the starting material should be around 0.3-0.4).

  • To increase the Rf (move spots further up the plate): Increase the proportion of the more polar solvent (ethyl acetate).

  • To decrease the Rf (move spots less far up the plate): Increase the proportion of the less polar solvent (hexanes).

A typical starting mobile phase could be 9:1 Hexanes:Ethyl Acetate .

Quantitative Data: TLC

While TLC is primarily qualitative, the Rf value is a key quantitative parameter under a specific set of conditions.

CompoundExpected PolarityExpected Rf Range (9:1 Hexanes:EtOAc)
This compoundLow to Moderate0.3 - 0.5
More Polar Product (e.g., alcohol, amine)Higher< 0.3
Less Polar Product (e.g., ether, biaryl)Lower> 0.5

Note: These are estimated values and should be determined experimentally.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_plate Prepare TLC Plate (draw origin) spot Spot Samples on Plate prep_plate->spot prep_sample Prepare Samples (Reactant, Reaction Mix) prep_sample->spot prep_chamber Prepare Developing Chamber (add mobile phase) develop Develop Plate in Chamber prep_chamber->develop spot->develop visualize Visualize Spots (UV light) develop->visualize calculate_rf Calculate Rf Values visualize->calculate_rf monitor Monitor Reaction Progress calculate_rf->monitor

TLC Experimental Workflow Diagram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

LC-MS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry.[3] It provides information on the retention time of a compound and its mass-to-charge ratio (m/z), allowing for both quantification and identification of components in a reaction mixture.

Experimental Protocol: LC-MS Analysis

Materials:

  • HPLC system with a mass spectrometer detector (e.g., single quadrupole or triple quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile phase B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium acetate

  • Sample vials

Procedure:

  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 10 µL) and dilute it with the initial mobile phase composition (e.g., 1 mL). Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Start with a gradient elution. For example, begin with a higher proportion of mobile phase A (aqueous) and gradually increase the proportion of mobile phase B (organic). A typical gradient might be:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 30 - 40 °C

    • Injection Volume: 1 - 5 µL

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) is a common choice. Both positive and negative ion modes should be evaluated, though for many organic molecules, positive mode is a good starting point. Atmospheric Pressure Chemical Ionization (APCI) can also be effective for less polar compounds.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).

    • Selected Ion Monitoring (SIM): Once the masses of the reactant and expected product are known, SIM mode can be used for higher sensitivity and specificity.

  • Data Analysis: Monitor the chromatogram for the peak corresponding to this compound and any new peaks that appear over the course of the reaction. The peak area can be used to quantify the relative amounts of each component. The mass spectrum of each peak should be examined to confirm the identity of the compounds.

Quantitative Data: LC-MS
CompoundMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]+ (m/z)
This compoundC7H3BrClF3257.9059258.9132
Hypothetical Product 1 (e.g., Suzuki coupling with Phenylboronic acid)C13H8ClF3256.0267257.0340
Hypothetical Product 2 (e.g., Hydrolysis of -CF3 to -COOH)C7H4BrClO2233.9134234.9207

Note: The expected m/z values will depend on the specific reaction and the ionization adducts formed.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation quench Quench Reaction Aliquot dilute Dilute Sample quench->dilute filter Filter Sample dilute->filter inject Inject Sample into LC-MS filter->inject separate Chromatographic Separation (HPLC) inject->separate detect Mass Detection (MS) separate->detect analyze_chromatogram Analyze Chromatogram (Retention Times) detect->analyze_chromatogram analyze_spectrum Analyze Mass Spectra (m/z Values) detect->analyze_spectrum quantify Quantify Components (Peak Area) analyze_chromatogram->quantify analyze_spectrum->quantify

LC-MS Experimental Workflow Diagram.

Summary and Best Practices

  • Complementary Techniques: Use TLC for quick, qualitative checks of reaction progress and LC-MS for more detailed, quantitative analysis and confirmation of product identity.

  • Method Development: The protocols provided are starting points. Optimization of the mobile phase (for TLC) and the chromatographic gradient and MS parameters (for LC-MS) may be necessary for specific reactions and products.

  • Reference Standards: Whenever possible, run authentic standards of the starting material and expected product to confirm their retention times and Rf values.

  • Safety: Always handle this compound and all solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 5-Bromo-2-chlorobenzotrifluoride, a vital intermediate in the pharmaceutical and agrochemical industries.[1][2] The information presented herein is intended to guide researchers and process chemists in developing safe, efficient, and scalable manufacturing processes.

Introduction

This compound (CAS No. 445-01-2) is a substituted aromatic compound containing bromine, chlorine, and a trifluoromethyl group. This unique combination of functional groups makes it a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The scale-up of its synthesis requires careful consideration of reaction pathways, process parameters, safety, and purification methods to ensure consistent product quality and a secure manufacturing environment.

Two primary synthetic routes are commonly considered for the industrial production of this compound:

  • Route 1: Electrophilic Bromination of 2-chlorobenzotrifluoride.

  • Route 2: Sandmeyer Reaction of 2-chloro-5-aminobenzotrifluoride.

This document will detail the scale-up considerations and provide generalized protocols for both synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₃BrClF₃
Molecular Weight 259.45 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 195-199 °C
Melting Point Not available
Density ~1.75 g/cm³

Synthetic Route 1: Electrophilic Bromination

This route involves the direct bromination of the readily available starting material, 2-chlorobenzotrifluoride. The trifluoromethyl and chloro substituents are deactivating and direct the incoming electrophile to the meta position relative to the trifluoromethyl group and ortho/para to the chloro group, yielding the desired 5-bromo isomer as the major product.

Reaction Pathway

G 2-Chlorobenzotrifluoride 2-Chlorobenzotrifluoride This compound This compound 2-Chlorobenzotrifluoride->this compound Br2, FeBr3 (catalyst) G cluster_0 Diazotization cluster_1 Sandmeyer Reaction 2-Chloro-5-aminobenzotrifluoride 2-Chloro-5-aminobenzotrifluoride Diazonium Salt Diazonium Salt 2-Chloro-5-aminobenzotrifluoride->Diazonium Salt NaNO2, HBr, 0-5 °C This compound This compound Diazonium Salt->this compound CuBr G cluster_0 HAZOP Process A Define Scope and Objectives B Select HAZOP Team A->B C Divide Process into Nodes B->C D Apply Guidewords to Process Parameters C->D E Identify Deviations, Causes, and Consequences D->E F Propose Safeguards and Recommendations E->F G Document and Track Actions F->G

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 5-Bromo-2-chlorobenzotrifluoride. The focus is on improving reaction yield and minimizing side products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction shows very low or no yield. What are the most common initial checks I should perform?

A1: When a Suzuki coupling reaction fails, it is crucial to systematically verify the fundamental components of the reaction setup. Low yields can often be traced back to a few key areas[1][2]:

  • Reagent Integrity: Ensure all reagents are pure and dry. Phosphine ligands are susceptible to oxidation, and palladium catalysts can degrade over time[1]. Boronic acids can decompose via protodeboronation, especially if they are old or have been improperly stored[1][3]. It is recommended to use fresh, high-purity reagents.

  • Inert Atmosphere: The exclusion of oxygen is critical for a successful Suzuki coupling. The active Pd(0) catalyst and phosphine ligands can be oxidized by atmospheric oxygen, leading to deactivation[1]. Ensure your reaction flask is properly purged with an inert gas like argon or nitrogen, and that your solvents have been thoroughly degassed[1][2].

  • Solvent and Base Purity: Use anhydrous and freshly degassed solvents. The presence of oxygen or moisture can significantly hinder the reaction[1]. Ensure your base is of high purity and has been stored correctly.

Q2: The reaction is sluggish and starting material remains even after extended reaction times. How can I improve the conversion rate?

A2: Incomplete conversion often points to a suboptimal catalyst system or reaction conditions for this specific substrate. This compound contains a less reactive C-Cl bond and a more reactive C-Br bond[3][4]. While the C-Br bond is the expected site of reaction, the electron-withdrawing nature of the -CF₃ group and the chlorine atom makes the aryl halide electron-deficient, which generally facilitates the oxidative addition step[5].

To improve conversion, consider the following:

  • Catalyst and Ligand Screening: The choice of ligand is critical. For challenging substrates, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps[6][7]. Consider screening ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃[6].

  • Increase Temperature: If the reaction is slow at a certain temperature (e.g., 80 °C), a moderate increase (e.g., to 100-110 °C) can improve the rate. However, be aware that excessively high temperatures can promote side reactions like protodeboronation[4][6].

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by providing rapid and efficient heating[4][6].

Q3: I am observing significant side products, particularly the homocoupling of my boronic acid. How can this be minimized?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often caused by the presence of oxygen or an inefficient catalytic cycle[4][5].

  • Thorough Degassing: The most effective way to prevent homocoupling is to rigorously exclude oxygen from the reaction mixture. Degas your solvents by bubbling with an inert gas or by using freeze-pump-thaw cycles[2].

  • Catalyst Choice: The formation of Pd(II) species in the absence of the aryl halide can promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the rapid reduction of a Pd(II) precatalyst can help mitigate this side reaction[5].

  • Reaction Order of Addition: Adding the aryl halide before the catalyst can sometimes help ensure that the oxidative addition step is favored over processes that lead to homocoupling.

Q4: Protodeboronation of my boronic acid appears to be a major side reaction. How can I address this?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields, especially with electron-deficient boronic acids[1].

  • Choice of Base: The base is necessary for the transmetalation step but can also promote protodeboronation[1]. Screen different bases; sometimes a weaker base or different base type (e.g., K₃PO₄ instead of K₂CO₃) can be beneficial[6].

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation[1][8].

  • Optimize Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can reduce the extent of boronic acid decomposition[1].

Frequently Asked Questions (FAQs)

Q1: For this compound, which halogen is expected to react selectively in the Suzuki coupling?

A1: The C-Br bond is significantly more reactive than the C-Cl bond in Suzuki-Miyaura cross-coupling reactions. The general order of reactivity for aryl halides is I > Br >> Cl[3][9][10]. Therefore, under standard or carefully controlled conditions, selective coupling at the C-Br position is expected, leaving the C-Cl bond available for subsequent transformations.

Q2: What is a good set of initial conditions to screen for this reaction?

A2: A robust starting point for optimizing the Suzuki coupling of this substrate would involve a palladium precatalyst with a bulky, electron-rich phosphine ligand. A suggested set of conditions for initial screening is provided in the table below.

Q3: Which bases and solvents are generally recommended?

A3: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most commonly used[3]. For challenging couplings, stronger bases like K₃PO₄ are often more effective[6]. The solvent system typically consists of an organic solvent mixed with water, such as 1,4-dioxane/water, THF/water, or Toluene/water[1][2][6].

Data Presentation

Table 1: Recommended Initial Screening Conditions

ComponentRecommendationRationale
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 equivalents
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃1-2 mol%
Ligand XPhos or SPhos2-4 mol%
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equivalents
Solvent System 1,4-Dioxane / H₂O (4:1)Anhydrous & Degassed
Temperature 80 - 100 °CMonitor by TLC/LC-MS
Atmosphere Argon or NitrogenEssential for success[1]

Table 2: Troubleshooting Summary

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction Inactive catalyst; Poor reagent quality; Oxygen contaminationUse fresh catalyst/ligands; Ensure anhydrous/degassed conditions; Verify reagent purity[1][11]
Low Conversion Suboptimal catalyst/ligand; Insufficient temperatureScreen bulky, electron-rich ligands (XPhos, SPhos); Increase temperature moderately; Consider microwave heating[4][6]
Homocoupling Oxygen in the reaction mixture; Inefficient catalyst turnoverThoroughly degas all solvents and reagents; Use a Pd(0) precatalyst[5]
Protodeboronation Base-induced decomposition; High temperature; Unstable boronic acidScreen different bases; Lower reaction temperature; Use a more stable boronic acid derivative (e.g., pinacol ester)[1][3]
Dehalogenation Side reaction promoted by base or solvent impuritiesScreen alternative bases; Ensure high purity of all reagents

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol describes a general procedure that may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)

  • XPhos (0.04 equiv.)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment[1].

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and XPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe (e.g., in a 4:1 ratio).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low Yield or No Reaction check_basics 1. Verify Reagent Purity 2. Ensure Inert Atmosphere 3. Check Solvent Quality start->check_basics problem_id Analyze Reaction Outcome (TLC / LC-MS) check_basics->problem_id After re-running no_conversion Problem: Low Conversion (Starting Material Remains) problem_id->no_conversion [Incomplete Reaction] homocoupling Problem: Homocoupling Side Product problem_id->homocoupling [Biaryl Side Product] protodeboronation Problem: Protodeboronation Side Product problem_id->protodeboronation [Arene Side Product] solution_conversion Action: - Screen Catalysts/Ligands (e.g., XPhos) - Increase Temperature - Consider Microwave no_conversion->solution_conversion solution_homocoupling Action: - Improve Degassing Technique - Use Pd(0) Precatalyst homocoupling->solution_homocoupling solution_protodeboronation Action: - Use Pinacol Ester or MIDA Boronate - Screen Bases (K3PO4) - Lower Temperature protodeboronation->solution_protodeboronation

Caption: A troubleshooting workflow for diagnosing and solving low-yield Suzuki coupling reactions.

SuzukiCycle pd0 Pd(0)L_n (Active Catalyst) pd2_oxidative R¹-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal R¹-Pd(II)L_n-R² pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product R¹-R² (Desired Product) r1x R¹-X (this compound) r2by2 R²-B(OR)₂ (Boronic Ester) center base Base (e.g., K₃PO₄)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Identifying and minimizing byproducts in 5-Bromo-2-chlorobenzotrifluoride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-chlorobenzotrifluoride. The following information is designed to help identify and minimize the formation of byproducts in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions.[1] The presence of both a bromine and a chlorine atom allows for selective functionalization, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these reactions.[2] Common applications include:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.[3][4][5]

  • Sonogashira Coupling: Coupling with terminal alkynes.[6][7]

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

Q2: Why is selective reaction at the C-Br bond favored over the C-Cl bond?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[2] This is due to the difference in bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to oxidative addition by the palladium catalyst under milder conditions. By carefully selecting the catalyst, ligands, base, and reaction temperature, it is possible to achieve high selectivity for the reaction at the C-Br position.

Q3: What are the most common byproducts I might encounter in my reactions?

A3: Several classes of byproducts are common in palladium-catalyzed cross-coupling reactions involving this compound. These include:

  • Homocoupling Products: Dimerization of the starting material or the coupling partner.

  • Dehalogenation Products: Replacement of a halogen with a hydrogen atom.

  • Protonolysis/Hydrolysis Products: Reaction of the organometallic coupling partner with a proton source.

  • Isomeric Products: Resulting from a reaction at the less reactive C-Cl bond.

Troubleshooting Guide: Minimizing Byproducts

This guide provides a structured approach to identifying and mitigating common byproducts in reactions with this compound.

Observed Byproduct Potential Cause(s) Troubleshooting & Minimization Strategies
Homocoupling of this compound High catalyst loading, high temperature, presence of oxygen.- Reduce catalyst loading.- Lower the reaction temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Homocoupling of Boronic Acid (Suzuki Reaction) Presence of oxygen, use of a Pd(II) precatalyst without complete reduction to Pd(0).- Thoroughly degas all solvents and reagents.[8]- Use a Pd(0) catalyst source or ensure complete in-situ reduction of the Pd(II) precatalyst.
Dehalogenation (loss of Br or Cl) Presence of water, alcohols, or amines which can act as a hydrogen source.[1][9]- Use anhydrous solvents and reagents.- If an amine base is used, consider switching to an inorganic base (e.g., K₂CO₃, Cs₂CO₃).- Add a sacrificial hydrogen acceptor.
Protonolysis of Boronic Acid (Suzuki Reaction) Presence of acidic protons in the reaction mixture.- Ensure the base is sufficiently strong and used in an adequate amount to neutralize any acidic species.- Use anhydrous conditions.
Reaction at the C-Cl bond (Isomeric Product) High reaction temperature, prolonged reaction time, highly active catalyst system.- Lower the reaction temperature.- Reduce the reaction time.- Screen different palladium catalysts and ligands to find a more selective system.
Formation of Palladium Black Catalyst decomposition at high temperatures, incorrect ligand-to-metal ratio.- Lower the reaction temperature.- Optimize the ligand-to-palladium ratio.- Use a more stable catalyst system.
Alkene Isomerization (Heck Reaction) Slow reductive elimination from the palladium-hydride intermediate.- Add a base or silver salts to facilitate reductive elimination.[3]- Optimize the solvent and temperature.

Experimental Protocols

The following are generalized protocols for common reactions with this compound, incorporating best practices to minimize byproduct formation. Note: These are starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling
  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Heck Coupling
  • Reaction Setup: In a dried reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃, 1.5 equiv.).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF or NMP).

  • Reaction: Heat the reaction mixture (typically 100-140 °C) and monitor its progress.

  • Work-up: Cool the reaction, filter off any solids, and partition the filtrate between an organic solvent and water. Wash the organic layer with water and brine.

  • Purification: Dry, concentrate, and purify the product via column chromatography.

Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or diisopropylamine). Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating and monitor by TLC or GC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Visualizations

Byproduct_Formation_Pathways A This compound + Coupling Partner B Desired Cross-Coupling Product A->B Main Reaction Pathway (e.g., Suzuki, Heck) C Homocoupling Byproducts A->C Side Reaction D Dehalogenation Byproducts A->D Side Reaction E Protonolysis Byproducts A->E Side Reaction

Caption: General reaction and byproduct pathways.

Troubleshooting_Workflow Start Reaction Complete Analysis Analyze Crude Product (GC-MS, LC-MS, NMR) Start->Analysis Identify Identify Byproducts Analysis->Identify Homocoupling Homocoupling Detected Identify->Homocoupling Yes Dehalogenation Dehalogenation Detected Identify->Dehalogenation Yes Other Other Byproducts Identify->Other Yes End Pure Product Identify->End No Byproducts Optimize Optimize Reaction Conditions (Temp, Catalyst, Solvent, Base) Homocoupling->Optimize Dehalogenation->Optimize Other->Optimize Optimize->Start Re-run Reaction

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Purification of 5-Bromo-2-chlorobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products derived from 5-Bromo-2-chlorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the typical impurities?

This compound is a versatile building block, frequently used in cross-coupling reactions to synthesize more complex molecules for pharmaceutical and agrochemical applications.[1] The two most common reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a boronic acid or ester.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.

Common impurities in these reactions include:

  • Homocoupling products: Formed from the coupling of two molecules of the starting boronic acid (in Suzuki reactions) or the starting aryl bromide.

  • Unreacted starting materials: Residual this compound, boronic acid/ester, or amine.

  • Palladium catalyst residues: The palladium catalyst used in the reaction can contaminate the final product.

  • Byproducts from side reactions: Depending on the specific reaction conditions, other side products may form.

Q2: Which general purification techniques are most effective for products derived from this compound?

The most effective purification strategies for derivatives of this compound typically involve a combination of the following techniques:

  • Aqueous Work-up: This is a crucial first step to remove inorganic salts, bases, and other water-soluble impurities.

  • Flash Column Chromatography: This is a widely used and effective method for separating the desired product from unreacted starting materials and byproducts. Due to the fluorinated nature of the compounds, specialized fluorinated stationary phases can sometimes offer better separation.

  • Recrystallization: This technique can provide highly pure crystalline products, provided a suitable solvent system is identified. It is particularly useful for removing minor impurities after an initial purification by chromatography.

  • Activated Carbon Treatment: This can be employed to remove residual palladium catalyst and other colored impurities.

Q3: How does the trifluoromethyl (-CF3) group affect the purification of these compounds?

The trifluoromethyl group significantly influences the physicochemical properties of the molecule, which in turn affects purification strategies:

  • Increased Lipophilicity: The -CF3 group increases the molecule's solubility in non-polar solvents, which can be advantageous for extraction and chromatography in normal-phase systems.[2]

  • Enhanced Metabolic Stability: While not directly related to purification, the stability of the C-F bond means that degradation during purification is less of a concern.[2]

  • Altered Crystallization Behavior: The -CF3 group is known to sometimes cause disorder in crystal structures, which can make crystallization more challenging.[3] Careful selection of solvents and controlled cooling rates are crucial.

  • Unique Interactions: The high electronegativity of the fluorine atoms can lead to unique intermolecular interactions, which may be exploited for selective separation using fluorinated chromatography phases.

Troubleshooting Guides

Flash Column Chromatography

Problem: Poor separation of the desired product from a closely eluting impurity.

dot

G start Poor Separation (Co-elution) q1 Is the Rf value of your product optimal (0.2-0.3)? start->q1 a1_yes Adjust Solvent Polarity q1->a1_yes No q2 Is separation still poor? q1->q2 Yes a1_yes->q2 a1_no Try a Different Solvent System a1_no->q2 a2_yes Consider Alternative Chromatography q2->a2_yes Yes a2_no Separation Improved q2->a2_no No sub_a2 e.g., Reverse-Phase or Fluorinated Phase a2_yes->sub_a2 G start Product Not Eluting q1 Is the solvent polarity too low? start->q1 a1_yes Gradually Increase Solvent Polarity q1->a1_yes Yes q2 Is the product soluble in the eluent? q1->q2 No end Product Should Elute a1_yes->end a2_no Change to a Solvent System that Solubilizes the Product q2->a2_no No q2->end Yes a2_no->end G start Compound Oils Out q1 Is the solution cooling too quickly? start->q1 a1_yes Allow for Slower Cooling q1->a1_yes Yes q2 Is the solvent system appropriate? q1->q2 No end Crystal Formation a1_yes->end a2_no Try a Different Solvent or Solvent Pair q2->a2_no No q2->end Yes a2_no->end

References

Navigating the Challenges of 5-Bromo-2-chlorobenzotrifluoride Cross-Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The low reactivity of 5-Bromo-2-chlorobenzotrifluoride in cross-coupling reactions presents a significant hurdle in the synthesis of complex molecules pivotal to pharmaceutical and agrochemical development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to empower researchers in overcoming these challenges, ensuring successful and efficient synthetic outcomes. The unique molecular structure, featuring both a bromo and a chloro substituent, alongside a potent electron-withdrawing trifluoromethyl group, necessitates carefully optimized reaction conditions for selective and high-yielding transformations.

Troubleshooting Common Issues in Cross-Coupling Reactions

Challenges such as low yield, no reaction, or the formation of undesired byproducts are common when working with challenging substrates. The following guide addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Low or No Conversion to the Desired Product

Potential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed. Consider using a palladium precatalyst, which can offer greater stability and more consistent generation of the active catalytic species.
Suboptimal Ligand Choice The ligand plays a critical role in the efficacy of the cross-coupling reaction. For electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Inappropriate Base The choice of base is crucial and depends on the specific cross-coupling reaction. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically used. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting materials or products.
Low Reaction Temperature Due to the electron-withdrawing nature of the trifluoromethyl group, higher reaction temperatures may be necessary to overcome the activation energy barrier for oxidative addition. A systematic temperature screen is recommended to find the optimal condition without causing decomposition.

Issue 2: Formation of Homocoupling Byproducts

Homocoupling, the self-coupling of the starting materials, is a common side reaction that reduces the yield of the desired cross-coupled product.

Potential CauseRecommended Solution
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Use of a Pd(II) Precatalyst The in situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling. Switching to a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, may mitigate this issue.
High Catalyst Loading While sufficient catalyst is necessary, excessive amounts can sometimes lead to an increase in side reactions. Try incrementally reducing the catalyst loading.

Issue 3: Lack of Selectivity (Reaction at the C-Cl Bond)

The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1][2] However, under harsh conditions, reactivity at the C-Cl bond can occur.

Potential CauseRecommended Solution
High Reaction Temperature or Prolonged Reaction Time Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.
Highly Active Catalyst System While a reactive catalyst is needed, an overly active system might not differentiate well between the C-Br and C-Cl bonds. If selectivity is an issue, consider a less reactive ligand or catalyst system.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive on this compound in cross-coupling reactions?

The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the oxidative addition of the palladium catalyst to the C-Br bond more favorable.[1][2] This inherent difference in reactivity allows for the selective functionalization of the C-Br position.

Q2: What are the best general starting conditions for a Suzuki coupling with this substrate?

A good starting point for a Suzuki coupling of this compound with an arylboronic acid would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like SPhos or XPhos (4 mol%).

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Temperature: 100 °C.

  • Atmosphere: Inert (e.g., Argon or Nitrogen).

Q3: For a Buchwald-Hartwig amination, what type of amine can be used?

A wide range of primary and secondary aliphatic and aromatic amines can be used. However, the reaction conditions, particularly the choice of ligand and base, may need to be optimized for different classes of amines.

Q4: Can I perform a Sonogashira coupling on this compound?

Yes, a Sonogashira coupling can be performed to introduce an alkyne moiety at the 5-position. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Key Experimental Protocols

Below are detailed methodologies for common cross-coupling reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed 1,4-dioxane/water (4:1 v/v)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add this compound, followed by the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Experimental Workflows and Reaction Pathways

To aid in the conceptualization of the experimental and chemical processes, the following diagrams have been generated.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Ar or N₂) reagents->inert glassware Prepare Dry Glassware (Schlenk Flask) glassware->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat quench Cool and Quench Reaction heat->quench extract Aqueous Work-up & Extraction quench->extract purify Dry, Concentrate, & Purify (Chromatography) extract->purify

General experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition this compound pd_complex Ar-Pd(II)(Br)L₂ (Ar = 2-chloro-5-(trifluoromethyl)phenyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_ar Ar-Pd(II)(Ar')L₂ transmetalation->pd_ar_ar ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' (Product) reductive_elimination->product

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition this compound pd_complex Ar-Pd(II)(Br)L₂ (Ar = 2-chloro-5-(trifluoromethyl)phenyl) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(Br)(NHR₂)L₂] amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR₂)L₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-NR₂ (Product) reductive_elimination->product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing Catalyst and Ligand Choice for 5-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst and ligand selection for cross-coupling reactions involving 5-Bromo-2-chlorobenzotrifluoride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges encountered during experimental work with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity considerations for this compound in cross-coupling reactions?

The primary consideration is the differential reactivity of the C-Br and C-Cl bonds. The Carbon-Bromine bond is inherently more reactive than the Carbon-Chlorine bond due to its lower bond dissociation energy.[1] This allows for selective functionalization at the C5-position (bromine) under appropriate conditions. The electron-withdrawing trifluoromethyl (-CF3) group at the C1-position influences the electronic properties of the aromatic ring, potentially affecting the reactivity of both halogenated sites.

Q2: How can I achieve selective cross-coupling at the C-Br bond?

Selective functionalization at the more reactive C-Br bond is generally achievable by employing milder reaction conditions. This includes using:

  • Lower reaction temperatures.

  • Less forcing bases.

  • Palladium catalysts with standard phosphine ligands (e.g., PPh₃, dppf).

By carefully controlling these parameters, oxidative addition of the palladium catalyst will preferentially occur at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Q3: What conditions are required to activate the C-Cl bond for cross-coupling?

Activating the less reactive C-Cl bond typically requires more forcing conditions and specialized catalyst systems. Key strategies include:

  • Bulky, electron-rich ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective. These ligands promote the challenging oxidative addition step at the C-Cl bond.

  • Higher reaction temperatures: Increased temperatures provide the necessary energy to overcome the higher activation barrier for C-Cl bond cleavage.

  • Stronger bases: Bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed to facilitate the catalytic cycle.

It is common to first functionalize the C-Br position and then target the C-Cl bond in a sequential cross-coupling strategy.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst and ligand are fresh and have been stored under an inert atmosphere. Consider using a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst).
Inappropriate Base For coupling at the C-Br bond, a milder base like sodium carbonate (Na₂CO₃) may suffice. For the C-Cl bond, a stronger base such as K₃PO₄ or Cs₂CO₃ is often necessary. Ensure the base is finely powdered and anhydrous.
Poor Ligand Choice For selective C-Br coupling, PPh₃ or dppf can be effective. For C-Cl coupling, switch to a bulky, electron-rich ligand like XPhos or SPhos.
Sub-optimal Temperature For C-Br coupling, start with a moderate temperature (e.g., 80-90 °C). For C-Cl coupling, a higher temperature (e.g., 100-120 °C) may be required.
Solvent Issues Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common for Suzuki reactions.
Issue 2: Lack of Selectivity (Reaction at both C-Br and C-Cl)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reaction Conditions Too Harsh To favor C-Br selectivity, lower the reaction temperature and/or use a milder base.
Catalyst System Too Active A highly active catalyst system may not differentiate well between the two halogens. Consider using a less electron-rich ligand or a lower catalyst loading for C-Br selective reactions.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent subsequent reaction at the C-Cl position.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for various cross-coupling reactions. Note that these are general guidelines, and optimization is often necessary for specific substrates and coupling partners. The data is based on reactions with structurally similar compounds due to limited direct data for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling PositionPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield (%)
C5-Br Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O1001270-90
C2-Cl Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O10012-2470-95

Table 2: Buchwald-Hartwig Amination Conditions

Coupling PositionPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield (%)
C5-Br Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-1008-1675-98
C2-Cl Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene11012-2470-90

Table 3: Sonogashira Coupling Conditions

Coupling PositionPalladium Source (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield (%)
C5-Br PdCl₂(PPh₃)₂ (2)CuI (5)Et₃N (3)DMF60-806-1260-88
C2-Cl Pd(PPh₃)₄ (5)CuI (10)DIPEA (3)DMF80-10012-2450-75

Table 4: Heck Reaction Conditions

Coupling PositionPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield (%)
C5-Br Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF100-11012-20High
C2-Cl Pd(OAc)₂ (2)Herrmann's CatalystNaOAc (2)DMA13024Moderate

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Br Position

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water.

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C2-Cl Position (assuming C5 is pre-functionalized)

  • Preparation: To an oven-dried reaction tube, add the C5-functionalized 2-chlorobenzotrifluoride (1.0 equiv.), the desired amine (1.2 equiv.), cesium carbonate (1.5 equiv.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling prep 1. Preparation - Add aryl halide, coupling partner, and base to a dry reaction vessel. inert 2. Inert Atmosphere - Evacuate and backfill with Ar or N₂. prep->inert catalyst 3. Catalyst/Ligand Addition - Add Pd source and ligand under inert gas. inert->catalyst solvent 4. Solvent Addition - Add degassed solvent(s). catalyst->solvent reaction 5. Reaction - Heat and stir for the required time. - Monitor progress (TLC, LC-MS). solvent->reaction workup 6. Work-up - Cool, dilute, and perform aqueous extraction. reaction->workup purify 7. Purification - Dry, concentrate, and purify by chromatography. workup->purify product Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection_Logic Decision Tree for Catalyst/Ligand Selection start Target Position? c5_br C5-Br Position start->c5_br More Reactive c2_cl C2-Cl Position start->c2_cl Less Reactive c5_br_cond Milder Conditions: - Lower Temperature (80-100°C) - Weaker Base (e.g., Na₂CO₃, K₂CO₃) - Standard Ligands (e.g., PPh₃, dppf) c5_br->c5_br_cond c2_cl_cond Forcing Conditions: - Higher Temperature (100-120°C) - Stronger Base (e.g., K₃PO₄, Cs₂CO₃) - Bulky, Electron-Rich Ligands  (e.g., XPhos, SPhos, RuPhos) c2_cl->c2_cl_cond

Caption: Decision logic for selecting conditions based on the target reaction site.

Troubleshooting_Flow Troubleshooting Low Yield start Low or No Yield check_catalyst Check Catalyst/Ligand Activity - Use fresh reagents? - Degas solvents properly? start->check_catalyst check_conditions Evaluate Reaction Conditions - Temperature too low? - Base not optimal? check_catalyst->check_conditions Reagents OK check_selectivity Is reaction selective? (for C-Br coupling) check_conditions->check_selectivity Conditions Seem Appropriate optimize_c_cl For C-Cl Coupling: - Increase temperature. - Use stronger base. - Switch to bulky, electron-rich ligand. check_selectivity->optimize_c_cl No (or targeting C-Cl) optimize_c_br For C-Br Coupling: - Ensure conditions are not too harsh. - Check for starting material decomposition. check_selectivity->optimize_c_br Yes

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Solvent selection guide for reactions involving 5-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for reactions involving 5-Bromo-2-chlorobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to solvent selection?

A1: this compound is a substituted aromatic compound with two different halogen atoms (bromine and chlorine) and a trifluoromethyl group.[1] The key features influencing solvent choice are:

  • Reactivity: The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in common cross-coupling reactions. This allows for selective functionalization at the bromine position.[2][3]

  • Solubility: The trifluoromethyl group generally increases the solubility of the molecule in organic solvents compared to its non-fluorinated analogues.[4] It is a liquid at room temperature with a density of approximately 1.745 g/mL.[5][6]

  • Stability: The benzotrifluoride moiety is relatively stable and inert, making it compatible with a wide range of reaction conditions, including those involving transition metal catalysts.[7] However, under strong UV irradiation in aqueous solutions, benzotrifluoride derivatives can undergo hydrolysis.[8]

Q2: Which solvents are generally recommended for reactions with this compound?

A2: A range of aprotic solvents are commonly used, depending on the specific reaction type. These include:

  • Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Dimethoxyethane (DME) are frequently used, particularly for cross-coupling and organometallic reactions.[3][9][10]

  • Aromatic Hydrocarbons: Toluene and Benzotrifluoride (BTF) itself can be excellent solvents, especially for reactions requiring higher temperatures. BTF is a good substitute for other aromatic solvents and is relatively inert.[2][7][11]

  • Amides: N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are polar aprotic solvents that can be effective in dissolving reactants and promoting certain reactions, though they can be more difficult to remove.[9][12]

  • Other Aprotic Solvents: Acetonitrile (MeCN) can also be a suitable solvent for certain applications.[13]

Q3: Can protic solvents be used with this compound?

A3: The use of protic solvents like water, alcohols (e.g., methanol, ethanol), or amines as the primary solvent is generally not recommended unless they are a reactant. Protic solvents can react with highly reactive intermediates, such as Grignard reagents or organolithium species.[14] In some cross-coupling reactions, such as Suzuki-Miyaura coupling, a small amount of water is often added to an organic solvent to help dissolve the inorganic base and facilitate the catalytic cycle.[3][15]

Troubleshooting Guides

Low Yield or No Reaction
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants - Screen alternative solvents or solvent mixtures. For example, if reactants are poorly soluble in toluene, try a more polar solvent like dioxane or DMF. - Gently warm the reaction mixture to aid dissolution, ensuring the temperature is compatible with the stability of all reagents.
Inappropriate Solvent for the Reaction Type - For organometallic intermediates (Grignard, organolithium), strictly use anhydrous ethereal solvents (e.g., THF, Diethyl Ether). - For cross-coupling reactions, refer to the recommended solvents in the experimental protocols below. Toluene, dioxane, and DMF are common starting points.
Solvent-Related Side Reactions - If using a potentially reactive solvent (e.g., DMF at high temperatures), consider switching to a more inert solvent like toluene or dioxane. - Ensure solvents are anhydrous and degassed, as water and oxygen can quench catalysts and reactive intermediates.
Catalyst Deactivation - Ensure the use of high-purity, anhydrous, and degassed solvents to prevent catalyst poisoning. - Some solvents can act as ligands for the metal center, potentially inhibiting catalysis. If this is suspected, a change of solvent may be necessary.
Formation of Multiple Products
Potential Cause Troubleshooting Steps
Lack of Chemoselectivity (Reaction at both Br and Cl sites) - Lower the reaction temperature to favor the more reactive C-Br bond. - Choose a less active catalyst/ligand system that preferentially reacts with the C-Br bond. - Reduce reaction time to minimize reaction at the less reactive C-Cl site.
Side Reactions with Solvent - Avoid protic solvents if they are not intended as reagents. For instance, in reactions sensitive to nucleophiles, using an alcohol as a solvent can lead to ether formation.[13] - Ensure the chosen solvent is inert under the reaction conditions (e.g., avoid solvents that can be deprotonated by strong bases).
Homocoupling of Starting Material or Reagents - Thoroughly degas the solvent to remove oxygen, which can promote homocoupling in some cross-coupling reactions.[15] - Ensure the purity of all reagents.

Solvent Selection and Experimental Protocols

Solvent Property Overview
SolventBoiling Point (°C)PolarityKey Considerations
Toluene 111LowGood for higher temperatures, relatively inert.
1,4-Dioxane 101ModerateCommon for Suzuki and Buchwald-Hartwig reactions; peroxide former.
Tetrahydrofuran (THF) 66ModerateGood for Grignard and lithiation; lower boiling point; peroxide former.
N,N-Dimethylformamide (DMF) 153HighGood solvating power; can be reactive at high temperatures.
Benzotrifluoride (BTF) 102LowSimilar to toluene, relatively inert and a good "green" alternative.[11]
Experimental Protocols

1. Suzuki-Miyaura Coupling (Selective at the C-Br position)

  • Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).[3]

  • Solvent: A degassed mixture of an organic solvent and water (typically 4:1 to 10:1 ratio). Common organic solvents include 1,4-dioxane, DME, or toluene.[3] The total solvent volume should be sufficient to dissolve the reactants (e.g., to achieve a 0.1 M concentration of the limiting reagent).[3]

  • Procedure:

    • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

    • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[3]

2. Buchwald-Hartwig Amination (Selective at the C-Br position)

  • Reactants: this compound (1.0 equiv.), Amine (1.2 equiv.), Strong non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.), Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).[2]

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane.[2]

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

    • Seal the flask, and evacuate and backfill with an inert gas three times.

    • Under a positive pressure of inert gas, add the base, this compound, and the amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride if a strong base was used. Dilute with an organic solvent and filter through celite to remove palladium residues.[2][16]

3. Grignard Reagent Formation

  • Reactants: this compound (1.0 equiv.), Magnesium turnings (1.2 equiv.), and a small crystal of iodine (as an initiator).

  • Solvent: Strictly anhydrous tetrahydrofuran (THF) or diethyl ether.[10]

  • Procedure:

    • Place magnesium turnings and an iodine crystal in a flame-dried flask under an inert atmosphere.

    • Add a small portion of a solution of this compound in the anhydrous ethereal solvent to the magnesium.

    • Initiate the reaction with gentle warming if necessary, evidenced by the disappearance of the iodine color and bubbling.

    • Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until the magnesium is consumed. The resulting Grignard reagent should be used immediately.

Visual Guides

Solvent_Selection_Workflow start Define Reaction Type cross_coupling Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) start->cross_coupling organometallic Organometallic (Grignard, Lithiation) start->organometallic other Other Reaction Types start->other solvent_cc Select Aprotic Solvent: Dioxane, Toluene, THF, DMF cross_coupling->solvent_cc solvent_om Select Anhydrous Ethereal Solvent: THF, Diethyl Ether organometallic->solvent_om solvent_other Consider Reactivity and Solubility other->solvent_other optimize Optimize Conditions: Temperature, Concentration, Co-solvents solvent_cc->optimize solvent_om->optimize solvent_other->optimize end Proceed with Experiment optimize->end Troubleshooting_Guide start Low or No Yield? check_solubility Are all reactants soluble? start->check_solubility check_solvent_type Is the solvent appropriate for the reaction type? check_solubility->check_solvent_type Yes solubility_no Screen alternative solvents (e.g., Toluene -> Dioxane/DMF) check_solubility->solubility_no No check_purity Is the solvent anhydrous and degassed? check_solvent_type->check_purity Yes solvent_type_no Consult protocols for recommended solvents check_solvent_type->solvent_type_no No purity_no Use fresh, anhydrous, degassed solvent check_purity->purity_no No success Improved Yield check_purity->success Yes solubility_no->success solvent_type_no->success purity_no->success

References

Navigating the Synthesis of 5-Bromo-2-chlorobenzotrifluoride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 5-Bromo-2-chlorobenzotrifluoride is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique structure, featuring a trifluoromethyl group and two different halogen atoms, offers versatile reactivity for creating complex molecules.[1] However, managing its reaction kinetics and temperature is critical to ensure optimal yields, purity, and safety. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic pathways for producing this compound:

  • Electrophilic Bromination of 2-chlorobenzotrifluoride: This common approach involves the direct bromination of 2-chlorobenzotrifluoride using a brominating agent like N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst. The electron-withdrawing properties of the chlorine and trifluoromethyl groups direct the bromination to the desired position.[1]

  • Sandmeyer Reaction: This method starts with 2-chloro-5-aminobenzotrifluoride, which is converted to a diazonium salt. Subsequent treatment with a copper(I) bromide salt replaces the diazonium group with a bromine atom to yield the final product.[1]

Q2: What are the most critical safety precautions when working with this compound and its precursors?

Handling of this compound and the reagents used in its synthesis requires strict adherence to safety protocols. The compound itself is a combustible liquid and can cause skin and serious eye irritation.[3] Key safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keeping the compound away from heat, sparks, and open flames.

  • Ensuring all glassware is properly dried to prevent unwanted side reactions, especially when working with water-sensitive reagents like Grignard reagents.

Troubleshooting Guides

Synthesis via Bromination of 2-chlorobenzotrifluoride

This section focuses on troubleshooting the direct bromination of 2-chlorobenzotrifluoride.

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Action
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Ensure the reaction is stirred for a sufficient duration at the optimal temperature.
Suboptimal Temperature - Maintain the recommended reaction temperature. Deviations can lead to incomplete conversion or the formation of side products.
Poor Quality Reagents - Use high-purity 2-chlorobenzotrifluoride and brominating agent. Impurities can inhibit the reaction.
Inactive Catalyst - If using a Lewis acid catalyst, ensure it is fresh and has not been deactivated by moisture.

Problem 2: Formation of Multiple Isomers

Potential Cause Troubleshooting Action
Incorrect Reaction Temperature - Precise temperature control is crucial for regioselectivity. Follow the recommended temperature profile for the specific brominating agent and catalyst system.
Inappropriate Catalyst - The choice of Lewis acid catalyst can influence the isomer distribution. Iron-based catalysts are commonly used for this transformation.
Suzuki-Miyaura Coupling Reactions

This compound is a common substrate in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the trifluoromethyl and chloro groups can influence reactivity.[4][5]

Problem 3: Low or No Conversion in Suzuki Coupling

Potential Cause Troubleshooting Action
Catalyst Inactivity - Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that readily generates the active Pd(0) species.- Thoroughly degas the solvent and reaction mixture to prevent catalyst oxidation.
Inappropriate Base or Solvent - The choice of base and solvent is critical. Common bases include carbonates and phosphates. Aprotic polar solvents like dioxane or THF are often used, sometimes with a small amount of water.[6]
Slow Oxidative Addition - For electron-deficient aryl halides, the oxidative addition step can be slow. Consider using more electron-rich and bulky phosphine ligands to accelerate this step.

Problem 4: Homocoupling of Boronic Acid

Potential Cause Troubleshooting Action
Presence of Oxygen - Rigorously degas the reaction mixture to minimize oxygen, which can promote homocoupling.
Excess Pd(II) Species - Use a Pd(0) pre-catalyst or ensure efficient reduction of a Pd(II) source to the active Pd(0) species.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Bromination

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-chlorobenzotrifluoride

  • N-Bromosuccinimide (NBS)

  • Iron(III) chloride (FeCl₃) or iron powder

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzotrifluoride and a catalytic amount of iron powder or FeCl₃.

  • Reagent Addition: Dissolve NBS in concentrated sulfuric acid and add this solution to the dropping funnel.

  • Reaction Execution: Cool the reaction flask in an ice bath. Slowly add the NBS/sulfuric acid solution dropwise to the stirred solution of 2-chlorobenzotrifluoride. Maintain the temperature between 0-5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring the mixture over ice. Extract the product with dichloromethane. Wash the organic layer sequentially with water, a sodium sulfite solution (to remove any unreacted bromine), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Parameter Typical Value
Reactant Ratio (2-chlorobenzotrifluoride:NBS) 1 : 1.05 - 1.1
Reaction Temperature 0 °C to room temperature
Reaction Time 2 - 6 hours
Typical Yield 70 - 85%

Visualizing Workflows and Relationships

To aid in understanding the experimental and troubleshooting processes, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Bromination setup Reaction Setup: - Flame-dried flask - Inert atmosphere - 2-chlorobenzotrifluoride & catalyst addition Reagent Addition: - NBS in H₂SO₄ - Dropwise at 0-5 °C setup->addition reaction Reaction: - Warm to RT - Stir for 2-6 hours addition->reaction monitoring Monitoring: - TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete? workup Work-up: - Quench with ice - DCM extraction - Wash with Na₂SO₃ & brine monitoring->workup Complete? purification Purification: - Dry with MgSO₄ - Concentrate - Vacuum distillation or chromatography workup->purification product Final Product: This compound purification->product

Caption: A step-by-step workflow for the synthesis of this compound.

troubleshooting_suzuki Troubleshooting Low Yield in Suzuki Coupling start Low Yield in Suzuki Coupling check_catalyst Is the catalyst active and properly degassed? start->check_catalyst check_conditions Are the base and solvent appropriate? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst, ensure rigorous degassing. check_catalyst->solution_catalyst No check_ligand Is the ligand suitable for an electron-deficient halide? check_conditions->check_ligand Yes solution_conditions Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvents (e.g., dioxane/H₂O). check_conditions->solution_conditions No solution_ligand Use electron-rich, bulky phosphine ligands. check_ligand->solution_ligand No success Improved Yield check_ligand->success Yes solution_catalyst->success solution_conditions->success solution_ligand->success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

Troubleshooting common issues in the bromination of 2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 2-chlorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the bromination of 2-chlorobenzotrifluoride?

A1: The bromination of 2-chlorobenzotrifluoride is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring, the chloro (-Cl) and trifluoromethyl (-CF₃) groups, will determine the position of the incoming bromo group. The trifluoromethyl group is a strong deactivating and meta-directing group, while the chloro group is a deactivating but ortho-, para-directing group. Due to the strong meta-directing effect of the -CF₃ group and the ortho-, para-directing effect of the -Cl group, the major product is expected to be 5-bromo-2-chlorobenzotrifluoride. Other isomers, such as 3-bromo-2-chlorobenzotrifluoride and 4-bromo-2-chlorobenzotrifluoride, may be formed as minor byproducts.

Q2: What catalysts are typically used for the bromination of 2-chlorobenzotrifluoride and related compounds?

A2: Friedel-Crafts catalysts are commonly employed for the bromination of deactivated aromatic rings. For compounds similar to 2-chlorobenzotrifluoride, catalysts such as iron powder, iron sulfide, iron halides (FeCl₃, FeBr₃), and aluminum halides (AlCl₃, AlBr₃) are effective.[1] Iron powder or iron sulfide are often preferred due to their lower cost and moderate reactivity, which can help control the selectivity of the reaction.[1]

Q3: How can I minimize the formation of isomeric impurities?

A3: Minimizing isomer formation is crucial for obtaining a pure product. Several factors can be controlled:

  • Catalyst Choice: The type and amount of catalyst can influence regioselectivity. Using a milder catalyst, like iron powder, may improve selectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution reactions. It is advisable to conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.[1]

  • Solvent: The choice of solvent can impact the solubility of intermediates and the overall reaction pathway, thereby affecting isomer distribution.

  • Rate of Addition: Slow, dropwise addition of bromine to the reaction mixture can help maintain a low concentration of the electrophile and favor the formation of the thermodynamically more stable product.

Q4: What are common side reactions to be aware of during the bromination of 2-chlorobenzotrifluoride?

A4: Besides the formation of various isomers, other potential side reactions include:

  • Poly-bromination: If the reaction conditions are too harsh (e.g., high temperature, excess bromine, or a very active catalyst), multiple bromine atoms can be added to the aromatic ring.

  • Degradation: Deactivated aromatic compounds can be sensitive to strong oxidizing conditions. The use of excess bromine or overly aggressive catalysts might lead to the degradation of the starting material or product.

Q5: What are the recommended methods for purifying the final brominated product?

A5: Purification of the crude product mixture is typically achieved through fractional distillation under reduced pressure.[1] The different boiling points of the isomers and any unreacted starting material allow for their separation. For laboratory-scale purifications, column chromatography on silica gel can also be an effective method for separating isomers. The purity of the fractions should be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 2-chlorobenzotrifluoride.

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents (e.g., wet bromine).1. Activate the catalyst (e.g., by pre-treating with a small amount of bromine). 2. Gradually increase the reaction temperature and monitor the reaction progress by GC. 3. Ensure all reagents and solvents are anhydrous.
Poor Regioselectivity (High Isomer Formation) 1. Reaction temperature is too high. 2. Inappropriate catalyst or catalyst concentration. 3. Rapid addition of bromine.1. Conduct the reaction at a lower temperature (e.g., 0-10 °C). 2. Use a milder catalyst (e.g., iron powder instead of AlCl₃) and optimize its loading. 3. Add the bromine solution dropwise over an extended period.
Formation of Poly-brominated Byproducts 1. Excess bromine used. 2. Reaction time is too long. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess of bromine. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Maintain a lower reaction temperature throughout the addition and stirring.
Difficult Purification 1. Boiling points of isomers are very close. 2. Presence of azeotropes.1. Use a high-efficiency fractional distillation column. 2. Consider alternative purification methods such as preparative GC or crystallization if applicable.

Experimental Protocols

Example Protocol for the Bromination of a 2-Chlorobenzotrifluoride Analogue (2-Chlorobenzotrichloride)

This protocol is adapted from a patented procedure for a structurally similar compound and can serve as a starting point for the bromination of 2-chlorobenzotrifluoride.[1]

Materials:

  • 2-Chlorobenzotrichloride (starting material analogue)

  • Bromine

  • Iron sulfide (catalyst)

  • Anhydrous hydrofluoric acid (for subsequent fluorination as described in the patent)

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add 920 g of 2-chlorobenzotrichloride and 3 g of iron sulfide.[1]

  • With stirring, add 690 g of bromine dropwise over 1 hour, maintaining the temperature at 30°C.[1]

  • After the addition is complete, continue to stir the mixture for 6 hours at 30°C.[1]

  • Remove any excess bromine by passing a stream of nitrogen through the reaction mixture.[1]

  • The crude brominated product can then be purified by fractional distillation under reduced pressure.[1] The patent describes a subsequent fluorination step to obtain 2-chloro-5-bromo-benzotrifluoride.

Data Presentation

Table 1: Reaction Conditions for the Bromination of Benzotrichloride Analogues

Starting MaterialCatalystTemperature (°C)Reaction Time (h)ProductYield (%)Reference
2-ChlorobenzotrichlorideIron sulfide3062-Chloro-5-bromo-benzotrichloride-[1]
4-ChlorobenzotrichlorideIron sulfide50-6044-Chloro-3-bromo-benzotrichloride81 (after fluorination)[1]
BenzotrichlorideIron powder504m-Bromo-benzotrichloride-[1]

Note: The yields reported in the reference are for the final fluorinated product.

Visualization

Troubleshooting Workflow for Bromination of 2-Chlorobenzotrifluoride

TroubleshootingWorkflow start Start Bromination check_conversion Check Conversion by GC start->check_conversion low_conversion Issue: Low Conversion check_conversion->low_conversion No good_conversion Conversion > 95% check_conversion->good_conversion Yes troubleshoot_conversion Troubleshoot: - Check catalyst activity - Increase temperature/time - Ensure dry reagents low_conversion->troubleshoot_conversion troubleshoot_conversion->start analyze_selectivity Analyze Isomer Ratio by GC/MS good_conversion->analyze_selectivity poor_selectivity Issue: Poor Selectivity analyze_selectivity->poor_selectivity No good_selectivity Desired Isomer > 90% analyze_selectivity->good_selectivity Yes troubleshoot_selectivity Troubleshoot: - Lower reaction temperature - Change catalyst - Slow bromine addition poor_selectivity->troubleshoot_selectivity troubleshoot_selectivity->start check_byproducts Check for Poly-bromination good_selectivity->check_byproducts poly_bromination Issue: Poly-bromination check_byproducts->poly_bromination Yes proceed_purification Proceed to Purification check_byproducts->proceed_purification No troubleshoot_poly Troubleshoot: - Reduce bromine amount - Shorten reaction time poly_bromination->troubleshoot_poly troubleshoot_poly->start end Pure Product proceed_purification->end

Caption: A logical workflow for troubleshooting common issues in the bromination of 2-chlorobenzotrifluoride.

References

Post-reaction workup and extraction protocols for 5-Bromo-2-chlorobenzotrifluoride mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for post-reaction workup and extraction protocols involving 5-Bromo-2-chlorobenzotrifluoride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and extraction of this compound mixtures.

Q1: An emulsion has formed between the organic and aqueous layers, and they are not separating. What should I do?

A1: Emulsion formation is a common issue, especially with dense, halogenated compounds like this compound. Here are several strategies to break the emulsion:

  • Gentle Agitation: In the future, use gentle swirling or slow inversions of the separatory funnel instead of vigorous shaking to minimize emulsion formation.[1]

  • Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[1][2]

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, emulsions will break on their own with time.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsified layer.[2][3]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and aid in separation.[3]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[1]

Q2: I can't see the interface between the two layers because of a dark color or precipitate.

A2: An obscured interface can make separation difficult. Here are some tips:

  • Lighting: Shine a bright light through the separatory funnel to try and illuminate the interface.

  • Ice Addition: Carefully add a small piece of ice to the funnel. The ice will float at the interface of aqueous and less dense organic layers, or sink to the interface of aqueous and denser organic layers, helping to visualize the separation line.[2]

  • Observation of Flow: As you drain the lower layer, watch the flow characteristics at the stopcock. A change in the viscosity or the way the liquid drains can indicate the interface.

  • Insoluble Material: If a solid precipitate is obscuring the interface, it may be necessary to drain the entire contents and filter the solid. The filtrate can then be returned to the separatory funnel for phase separation.

Q3: My product yield is low after extraction. What are the potential causes?

A3: Low product yield can result from several factors during the workup and extraction process:

  • Incomplete Extraction: The product may have significant solubility in the aqueous layer. Perform multiple extractions with smaller volumes of the organic solvent, as this is more efficient than a single extraction with a large volume.

  • Product Loss in Emulsion: A significant amount of the product can be trapped in an unresolved emulsion. Ensure the emulsion is fully broken before separating the layers.

  • Incorrect pH: If your compound has acidic or basic properties, the pH of the aqueous layer can significantly affect its solubility. Ensure the pH is adjusted to suppress the ionization of your product and drive it into the organic phase.

  • Volatile Product: Although this compound is not extremely volatile, some related impurities or byproducts might be. Be mindful of this during solvent removal on a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for extracting this compound?

A1: The choice of solvent depends on the reaction mixture and impurities. Generally, a water-immiscible organic solvent in which this compound is highly soluble is preferred. Common choices include:

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Toluene

  • Hexanes (for less polar impurities)

Given the high density of this compound, using a dense solvent like dichloromethane can be advantageous as the organic layer will be the bottom layer, which can simplify separation.

Q2: How do I remove acidic or basic impurities from my this compound mixture?

A2: An acid-base wash is an effective method.

  • To remove acidic impurities: Wash the organic layer with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).

  • To remove basic impurities: Wash the organic layer with a dilute acidic solution, such as dilute hydrochloric acid (HCl).

Always follow with a wash with brine to remove residual water before drying the organic layer.

Q3: What are the common impurities I might encounter?

A3: Common impurities can arise from the starting materials or side reactions. For example, in the bromination of 2-chlorobenzotrifluoride, potential impurities could include:

  • Unreacted 2-chlorobenzotrifluoride.

  • Isomeric byproducts, such as other brominated isomers of 2-chlorobenzotrifluoride.[4]

  • Over-brominated products.

The choice of purification will depend on the nature of these impurities.

Q4: How should I properly quench a bromination reaction before workup?

A4: To neutralize any remaining bromine, the reaction mixture can be quenched by adding a reducing agent. A common and effective quenching agent is a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will react with excess bromine to form colorless and water-soluble salts.

Experimental Protocols

General Post-Reaction Workup and Extraction Protocol for a this compound Mixture

  • Quenching: If the reaction involves a reactive reagent like bromine, cool the reaction mixture to room temperature and slowly add a quenching agent (e.g., saturated sodium thiosulfate solution for a bromination reaction) with stirring until the color of the reactive reagent disappears.

  • Solvent Addition: Dilute the reaction mixture with a suitable organic extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Add deionized water to the separatory funnel, stopper it, and gently invert the funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Phase Separation: Drain the organic layer. If dichloromethane is used, this will be the bottom layer. If a less dense solvent like ethyl acetate is used, it will be the top layer.

  • Acid/Base Wash (if necessary):

    • To remove acidic impurities, wash the organic layer with a saturated sodium bicarbonate solution.

    • To remove basic impurities, wash the organic layer with dilute hydrochloric acid.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the majority of dissolved water.

  • Drying: Dry the collected organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

  • Purification: Further purify the crude product by techniques such as distillation or column chromatography as needed.

Data Presentation

Physical Properties of this compound

PropertyValue
CAS Number 445-01-2
Molecular Formula C₇H₃BrClF₃
Molecular Weight 259.45 g/mol
Appearance White to yellow to orange clear liquid[5]
Density 1.75 g/mL[5]
Boiling Point 195 °C[5]
Melting Point -21 °C[5]

Recommended Extraction Solvents

SolventDensity (g/mL)Boiling Point (°C)Key Characteristics
Dichloromethane1.3339.6Good for dissolving a wide range of organic compounds; denser than water.
Ethyl Acetate0.90277.1Moderately polar; less dense than water; easily removed.
Toluene0.867110.6Good for dissolving aromatic compounds; less dense than water.
Hexanes~0.66~69Good for extracting nonpolar compounds; less dense than water.

Visualizations

Experimental_Workflow General Workup and Extraction Workflow reaction Reaction Mixture quench Quench Reaction (e.g., with Na2S2O3) reaction->quench add_solvent Add Organic Solvent (e.g., DCM) quench->add_solvent sep_funnel Transfer to Separatory Funnel add_solvent->sep_funnel aq_wash Aqueous Wash (Water) sep_funnel->aq_wash phase_sep1 Separate Layers aq_wash->phase_sep1 acid_base_wash Acid/Base Wash (if necessary) phase_sep1->acid_base_wash phase_sep2 Separate Layers acid_base_wash->phase_sep2 brine_wash Brine Wash phase_sep2->brine_wash phase_sep3 Separate Layers brine_wash->phase_sep3 dry Dry Organic Layer (e.g., MgSO4) phase_sep3->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product

Caption: General workup and extraction workflow.

Troubleshooting_Emulsion Troubleshooting Emulsion Formation emulsion Emulsion Formed gentle Try Gentle Agitation in Future Extractions emulsion->gentle Preventative brine Add Saturated Brine (NaCl) emulsion->brine Intervention wait Allow to Stand emulsion->wait Intervention filter Filter through Celite emulsion->filter Intervention centrifuge Centrifuge Mixture emulsion->centrifuge Intervention resolved Emulsion Resolved brine->resolved wait->resolved filter->resolved centrifuge->resolved

Caption: Troubleshooting emulsion formation.

References

Validation & Comparative

A Comparative Guide to the Quantitative Purity Analysis of 5-Bromo-2-chlorobenzotrifluoride: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of pharmaceutical intermediates is a critical parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-2-chlorobenzotrifluoride is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a valuable synthon, but also necessitates rigorous analytical control to ensure its purity and identify any potential impurities.

This guide provides a comprehensive comparison of two widely used analytical techniques for the quantitative purity analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into detailed experimental protocols, present illustrative quantitative data for comparison, and discuss the relative strengths and weaknesses of each method for this specific application.

The Importance of Purity Analysis

Process-related impurities, including positional isomers and byproducts from the synthesis of this compound, can have different toxicological profiles and reactivity compared to the target molecule. Therefore, a robust analytical method should not only quantify the main component but also be capable of separating and identifying potential impurities. Common isomeric impurities can arise from the sequence of bromination and chlorination steps during synthesis. For instance, the bromination of 2-chlorobenzotrifluoride can lead to the formation of different positional isomers.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The high separation efficiency of capillary GC columns combined with the sensitive and specific detection of a mass spectrometer makes it an ideal choice for purity assessment and impurity profiling.

Illustrative Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., Methanol or Dichloromethane) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards of this compound in the same solvent, ranging from 0.1 µg/mL to 100 µg/mL.

  • Spike the calibration standards and sample solutions with an appropriate internal standard (e.g., 4,4'-Dibromobiphenyl) at a constant concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: A non-polar or intermediate-polar capillary column is recommended for the separation of halogenated aromatic compounds. A suitable choice would be a DB-5ms (5% Phenyl-methylpolysiloxane) or a ZB-5MS column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 300°C at 25°C/min, hold for 5 minutes.

  • MSD Conditions:

    • Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Illustrative Quantitative Data: GC-MS Method Validation

The following table summarizes representative validation parameters for a GC-MS method for the quantitative analysis of this compound, based on typical performance characteristics for similar halogenated aromatic compounds.

ParameterIllustrative ResultAcceptance Criteria (based on ICH guidelines)
Linearity (r²) 0.9995≥ 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.15 µg/mLSignal-to-Noise Ratio ≥ 10:1
Precision (%RSD)
- Repeatability (n=6)< 1.5%≤ 2.0%
- Intermediate Precision< 2.0%≤ 3.0%
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Specificity No interference from blank and potential impurities at the retention time of the analyte.Baseline resolution between the main peak and any impurities.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Injection GC Injection Spike->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (EI, SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Purity Report Quantification->Report

Caption: Workflow for the quantitative analysis of this compound purity by GC-MS.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile alternative to GC-MS, particularly for compounds that may be thermally labile or for the

Validating the Structure of 5-Bromo-2-chlorobenzotrifluoride Derivatives using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, particularly in the pharmaceutical and drug development sectors. Its ability to provide detailed information about molecular structure at the atomic level makes it a gold standard for the characterization and validation of novel chemical entities. This guide provides a comparative analysis of using ¹H, ¹³C, and ¹⁹F NMR spectroscopy for the structural elucidation of derivatives of 5-Bromo-2-chlorobenzotrifluoride, a common building block in medicinal chemistry.

Introduction to Structural Validation by NMR

The precise determination of a molecule's three-dimensional structure is crucial for understanding its chemical properties and biological activity. NMR spectroscopy exploits the magnetic properties of atomic nuclei to generate a detailed fingerprint of a molecule's structure. Key parameters derived from NMR spectra, such as chemical shift (δ), coupling constants (J), and signal multiplicity, provide invaluable information about the connectivity and spatial arrangement of atoms. For fluorinated compounds like derivatives of this compound, ¹⁹F NMR offers a powerful and sensitive probe into the local electronic environment of the fluorine atoms.

Comparative Analysis of a Model Compound: 5-Bromo-2-(trifluoromethyl)aniline

To illustrate the power of a multi-nuclear NMR approach, we will examine the structural validation of 5-Bromo-2-(trifluoromethyl)aniline, a key derivative. The presence of hydrogen, carbon, and fluorine atoms in this molecule allows for a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR.

Predicted NMR Data for 5-Bromo-2-(trifluoromethyl)aniline

The following tables summarize the expected chemical shifts and multiplicities for the key nuclei in 5-Bromo-2-(trifluoromethyl)aniline. These values are based on established principles of NMR spectroscopy and data from similar structures.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-(trifluoromethyl)aniline

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-36.8 - 7.0DoubletJ(H3-H4) = 8.0 - 9.0
H-47.2 - 7.4Doublet of doubletsJ(H4-H3) = 8.0 - 9.0, J(H4-H6) = 2.0 - 3.0
H-67.5 - 7.7DoubletJ(H6-H4) = 2.0 - 3.0
-NH₂4.5 - 5.5Broad singlet-

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-(trifluoromethyl)aniline

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-1 (C-NH₂)145 - 150Singlet-
C-2 (C-CF₃)115 - 120Quartet¹J(C-F) ≈ 270 - 280
C-3118 - 122Singlet-
C-4130 - 135Singlet-
C-5 (C-Br)110 - 115Singlet-
C-6135 - 140Singlet-
-CF₃120 - 125Quartet¹J(C-F) ≈ 270 - 280

Table 3: Predicted ¹⁹F NMR Data for 5-Bromo-2-(trifluoromethyl)aniline

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CF₃-60 to -65Singlet

Experimental Protocols

Synthesis of 5-Bromo-2-(trifluoromethyl)aniline[1]

A common route to synthesizing 5-Bromo-2-(trifluoromethyl)aniline involves the reduction of the corresponding nitro compound, 4-bromo-2-nitro-1-(trifluoromethyl)benzene.[1]

Materials:

  • 4-bromo-2-nitro-1-(trifluoromethyl)benzene

  • Ethanol

  • Tetrahydrofuran (THF)

  • Water

  • Ammonium chloride (NH₄Cl)

  • Iron powder

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • A suspension of 4-bromo-2-nitro-1-(trifluoromethyl)benzene (14.9 mmol) is prepared in a mixture of ethanol (230 mL), THF (85 mL), and water (40 mL).[1]

  • Ammonium chloride (18.8 mmol) and iron powder (90 mmol) are added to the suspension.[1]

  • The reaction mixture is heated to 80 °C for 1 hour, with the reaction progress monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the hot reaction mixture is filtered.[1]

  • The filtrate is concentrated under reduced pressure.[1]

  • The crude product is dissolved in ethyl acetate (100 mL) and washed with water (3 x 50 mL).[1]

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-bromo-2-(trifluoromethyl)aniline as a solid.[1]

General Protocol for NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh 5-10 mg of the purified 5-Bromo-2-(trifluoromethyl)aniline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

  • For ¹⁹F NMR, a standard single-pulse experiment with proton decoupling is generally employed.

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) to perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C spectra and an external standard (e.g., CFCl₃) for ¹⁹F spectra.

Visualization of the Validation Workflow

The logical flow for validating the structure of a this compound derivative using NMR can be visualized as follows:

G Workflow for NMR-based Structural Validation cluster_synthesis Synthesis and Purification cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis and Validation synthesis Synthesize Derivative purification Purify Compound synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1H Acquire 1H NMR sample_prep->acquire_1H acquire_13C Acquire 13C NMR sample_prep->acquire_13C acquire_19F Acquire 19F NMR sample_prep->acquire_19F analyze_1H Analyze 1H Spectrum (Chemical Shifts, Multiplicity, J-Coupling) acquire_1H->analyze_1H analyze_13C Analyze 13C Spectrum (Chemical Shifts, C-F Coupling) acquire_13C->analyze_13C analyze_19F Analyze 19F Spectrum (Chemical Shift) acquire_19F->analyze_19F correlation Correlate Data from all Spectra analyze_1H->correlation analyze_13C->correlation analyze_19F->correlation validation Confirm Structure correlation->validation

Caption: Workflow for NMR-based structural validation.

Conclusion

The combined use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a robust and comprehensive method for the structural validation of this compound derivatives. By carefully analyzing the chemical shifts, coupling constants, and multiplicities in each spectrum, researchers can unambiguously confirm the identity and purity of their synthesized compounds, which is a critical step in the drug discovery and development pipeline.

References

A Comparative Analysis of C-Br vs. C-Cl Bond Reactivity in 5-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of complex molecule construction. 5-Bromo-2-chlorobenzotrifluoride is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to its unique electronic properties and versatile reactivity.[1] This guide provides an objective comparison of the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds within this molecule, supported by fundamental principles and experimental data, to aid in the strategic design of synthetic routes.

Theoretical Framework: Understanding Differential Reactivity

The disparate reactivity of the C-Br and C-Cl bonds in this compound is governed by two primary factors: bond dissociation energy and the kinetics of common catalytic cross-coupling reactions.

Bond Dissociation Energy (BDE)

The strength of a chemical bond is a critical determinant of its reactivity. In reactions where bond cleavage is part of the rate-determining step, a weaker bond will react more readily. The C-Br bond is inherently weaker and longer than the C-Cl bond due to the larger atomic radius of bromine and less effective orbital overlap with carbon.[2][3] This fundamental property means that less energy is required to cleave the C-Br bond compared to the C-Cl bond.[4]

The general trend in bond strength for carbon-halogen bonds is C-F > C-Cl > C-Br > C-I.[3][5] This is directly reflected in their average bond dissociation energies.

Electronic Effects of Substituents

The benzotrifluoride scaffold contains strong electron-withdrawing groups: the trifluoromethyl (-CF3) group and the chlorine atom. These groups decrease the electron density of the aromatic ring, which can influence its reactivity.[6][7] While this deactivation can make traditional electrophilic aromatic substitution more difficult, it is crucial for the key step in many cross-coupling reactions: oxidative addition.

The Oxidative Addition Step in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are indispensable tools for forming C-C, C-N, and C-O bonds. The catalytic cycle for these transformations typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[8][9] This step, often rate-determining, involves the cleavage of the carbon-halogen bond.[8][10]

The established reactivity order for aryl halides in oxidative addition to palladium(0) is: C-I > C-Br > C-Cl > C-F [11][12]

This trend is a direct consequence of the bond dissociation energies. The weaker C-Br bond undergoes oxidative addition much more readily and under milder conditions than the stronger C-Cl bond.[13] This kinetic difference is the primary basis for the chemoselective functionalization of this compound.

Quantitative Data Comparison

The difference in bond strength is clearly illustrated by the average bond dissociation energies for C-Cl and C-Br bonds in aromatic systems.

Bond Type (in Aryl Halide)Average Bond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
Aryl-Cl~402Lower
Aryl-Br~337Higher
Data sourced from multiple chemistry resources.[14]

As the data indicates, the C-Br bond requires significantly less energy to break, predisposing it to be the more reactive site in reactions involving C-X bond cleavage.

Experimental Evidence: Selective Cross-Coupling

The preferential reactivity of the C-Br bond is widely exploited in synthetic chemistry. In this compound, the C-Br bond at the 5-position can be selectively targeted in various palladium-catalyzed cross-coupling reactions, leaving the C-Cl bond at the 2-position intact for subsequent transformations.[15]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When this compound is subjected to typical Suzuki conditions, the reaction occurs exclusively at the C-Br position.

Reaction Scheme: (Image of this compound reacting with an arylboronic acid in a Suzuki coupling to yield 5-aryl-2-chlorobenzotrifluoride)

ParameterCondition for Selective C-Br CouplingCondition for C-Cl Coupling
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂More robust catalysts (e.g., with bulky biarylphosphine ligands like SPhos, XPhos)[12]
Ligand PPh₃, dppfBulky, electron-rich phosphine ligands
Base K₂CO₃, K₃PO₄, Cs₂CO₃Often requires stronger bases
Temperature 80-100 °CGenerally higher temperatures (>100 °C)[11]
Outcome Selective formation of C(aryl)-C(aryl) bond at the bromine positionReaction at the chlorine position, often after the bromine has reacted

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

The following is a representative protocol for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Objective: To selectively form a C-C bond at the C-Br position while leaving the C-Cl bond intact.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired 5-aryl-2-chlorobenzotrifluoride.

Visualized Workflows and Concepts

To further clarify the principles and processes described, the following diagrams have been generated.

G cluster_0 Bond Property Comparison BDE Bond Dissociation Energy Reactivity Reactivity in Oxidative Addition BDE->Reactivity inversely proportional CBr Aryl C-Br ~337 kJ/mol CCl Aryl C-Cl ~402 kJ/mol High Higher Low Lower CBr->High CCl->Low

Caption: Relationship between bond energy and reactivity for C-Br vs. C-Cl.

G start Setup Reaction Vessel reagents Add this compound, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert catalyst Add Palladium Catalyst & Degassed Solvents inert->catalyst react Heat Reaction Mixture (e.g., 80-90 °C) catalyst->react monitor Monitor Progress (TLC or LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify product Isolated Product: 5-Aryl-2-chlorobenzotrifluoride purify->product

Caption: Workflow for selective Suzuki coupling at the C-Br position.

Conclusion

The comparative analysis unequivocally demonstrates that the C-Br bond in this compound is significantly more reactive than the C-Cl bond, particularly in palladium-catalyzed cross-coupling reactions. This reactivity difference is rooted in the lower bond dissociation energy of the C-Br bond, which facilitates a more rapid oxidative addition—the key activation step in these catalytic cycles. This inherent chemoselectivity allows for the precise and predictable functionalization at the 5-position, preserving the 2-chloro substituent for subsequent synthetic manipulations. A thorough understanding of these principles is essential for researchers in designing efficient and elegant synthetic pathways to complex molecular targets.

References

A Comparative Guide to Alternatives for 5-Bromo-2-chlorobenzotrifluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications, the choice of building blocks is paramount. 5-Bromo-2-chlorobenzotrifluoride is a valuable reagent, offering a scaffold with distinct electronic properties conferred by the trifluoromethyl group and two different halogen atoms for sequential functionalization. However, optimizing reaction efficiency, improving yields, and managing costs often necessitate the exploration of more reactive or cost-effective alternatives. This guide provides an objective comparison of this compound with its iodo-analogue, 5-iodo-2-chlorobenzotrifluoride, focusing on their performance in key palladium-catalyzed cross-coupling reactions.

Executive Summary

The primary alternative to this compound is its iodo-counterpart, 5-iodo-2-chlorobenzotrifluoride . The choice between these two reagents is fundamentally a trade-off between reactivity and cost. The well-established trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[1][2][3] This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker carbon-iodine bond undergoing oxidative addition to the palladium catalyst more readily.[1] Consequently, 5-iodo-2-chlorobenzotrifluoride generally offers higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo-analogue.

Comparative Performance in Cross-Coupling Reactions

The enhanced reactivity of 5-iodo-2-chlorobenzotrifluoride is particularly advantageous in three of the most widely utilized cross-coupling reactions in organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond in 5-iodo-2-chlorobenzotrifluoride allows for more efficient coupling with boronic acids and their derivatives.

Feature5-Iodo-2-chlorobenzotrifluorideThis compoundRationale
Relative Reactivity HighModerateThe C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition to the palladium catalyst.[1]
Typical Reaction Conditions Milder (e.g., lower temperatures)More forcing (e.g., higher temperatures)The lower activation energy for C-I bond cleavage allows the reaction to proceed under less demanding conditions.
Catalyst Loading Generally lowerTypically higherThe higher reactivity of the iodo-substrate often requires less catalyst to achieve comparable conversion.
Reaction Time ShorterLongerFaster oxidative addition leads to a quicker overall catalytic cycle.
Expected Yield High to ExcellentGood to HighThe increased reactivity of the iodo-analogue often translates to higher isolated yields under optimized conditions.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The chemoselectivity offered by the differential reactivity of the C-I and C-Br bonds is a significant advantage.

Feature5-Iodo-2-chlorobenzotrifluorideThis compoundRationale
Relative Reactivity HighModerateSimilar to Suzuki-Miyaura coupling, the C-I bond is more susceptible to oxidative addition.
Chemoselectivity ExcellentGoodIn molecules containing both iodo and bromo substituents, selective amination at the iodo-position is readily achievable.[1]
Ligand Choice Broader scopeMay require more specialized, electron-rich ligandsThe higher reactivity of the iodo-substrate can sometimes compensate for less active catalyst systems.
Base Strength Can often be achieved with weaker basesMay require stronger basesThe facile oxidative addition can make the subsequent steps of the catalytic cycle less dependent on strong bases.
Expected Yield High to ExcellentGood to HighThe favorable kinetics of C-I bond activation generally lead to higher yields.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The enhanced reactivity of the iodo-analogue is also evident in this transformation.

Feature5-Iodo-2-chlorobenzotrifluorideThis compoundRationale
Relative Reactivity HighModerateThe C-I bond's susceptibility to oxidative addition drives the reaction more efficiently.
Copper Co-catalyst Can sometimes be performed under copper-free conditionsOften requires a copper co-catalystThe high reactivity of the iodo-substrate can, in some systems, circumvent the need for copper acetylide formation.
Reaction Temperature Generally lowerTypically higherMilder conditions are often sufficient for the activation of the C-I bond.
Side Reactions Lower incidence of alkyne homocoupling (Glaser coupling)Higher potential for Glaser couplingMilder conditions and faster reaction times can suppress side reactions.
Expected Yield High to ExcellentGood to HighFavorable reaction kinetics generally result in higher product yields.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (5-bromo- or 5-iodo-2-chlorobenzotrifluoride, 1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a solvent mixture (e.g., toluene/ethanol/water 4:1:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the aryl halide (5-bromo- or 5-iodo-2-chlorobenzotrifluoride, 1.0 equiv.), the amine (1.2 equiv.), a suitable base (e.g., NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110°C until the reaction is complete. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.[4][5]

General Procedure for Sonogashira Coupling

To a degassed solution of the aryl halide (5-bromo- or 5-iodo-2-chlorobenzotrifluoride, 1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2.0 equiv.). The reaction mixture is stirred at room temperature or heated to 50-80°C under an inert atmosphere until completion. The mixture is then diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.[6][7]

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and a decision-making pathway for selecting between the bromo- and iodo-substituted starting materials.

G start Start: Aryl Halide Selection reagents Reaction Setup: - Aryl Halide - Coupling Partner - Catalyst & Ligand - Base & Solvent start->reagents reaction Reaction Execution: - Inert Atmosphere - Heating/Stirring reagents->reaction workup Workup: - Extraction - Washing reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product purification->product

General Experimental Workflow for Cross-Coupling

G start Need for 2-Chloro-5-(trifluoromethyl)phenyl Moiety decision Primary Consideration? start->decision reactivity Higher Reactivity & Milder Conditions decision->reactivity Reactivity cost Lower Cost & Availability decision->cost Cost iodo Choose 5-Iodo-2-chlorobenzotrifluoride reactivity->iodo bromo Choose this compound cost->bromo

Decision Pathway for Reagent Selection

Conclusion

While this compound remains a highly useful and versatile building block in organic synthesis, its iodo-analogue, 5-iodo-2-chlorobenzotrifluoride, presents a more reactive alternative for palladium-catalyzed cross-coupling reactions. The enhanced reactivity of the iodo-substituted compound can lead to higher yields, shorter reaction times, and milder reaction conditions, which are significant advantages in complex multi-step syntheses. The choice between the two will ultimately depend on a careful consideration of factors such as the specific transformation, desired reactivity, cost, and availability of the starting materials. For reactions that are sluggish or require high catalyst loadings with the bromo-derivative, switching to the iodo-analogue is a rational and often effective strategy for process optimization.

References

Benchmarking Palladium Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chlorobenzotrifluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various palladium catalysts for key cross-coupling reactions involving 5-bromo-2-chlorobenzotrifluoride. The selective functionalization of this dihalogenated building block is crucial for the synthesis of novel pharmaceuticals and agrochemicals.[1] Due to the presence of two distinct halogen atoms, achieving chemoselectivity is a primary consideration. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[2][3] Consequently, the carbon-bromine bond at the 5-position of this compound is expected to be more reactive than the carbon-chlorine bond at the 2-position, allowing for selective functionalization under carefully controlled conditions.

This guide presents a compilation of data from studies on structurally similar substrates to provide a framework for catalyst selection and reaction optimization.

Comparative Catalyst Performance

The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with substrates analogous to this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and boronic acids or their esters. For dihaloarenes, catalyst selection is critical to ensure high yields and selectivity.

Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O1001285[4]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O10012-2470-95[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002>99
Pd(dppf)Cl₂-K₂CO₃DME802High

Data is compiled from reactions on structurally similar bromo-chloro aromatic substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high reactivity, especially with less reactive aryl chlorides.

Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene808-1675-98[2]
Pd(OAc)₂XPhosK₃PO₄tBuOH1003High
[Pd(allyl)Cl]₂AdBippyPhosKOPhToluene1001894[1]
Pd(PPh₃)₄-Cs₂CO₃Toluene10016High[5]

Data is compiled from reactions on structurally similar bromo-chloro aromatic substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, typically with the aid of a copper(I) co-catalyst. Copper-free conditions have also been developed.

Palladium PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-CuIEt₃NDMF806-1260-88[2]
PdCl₂(PPh₃)₂-CuIDIPATHFRT389[6]
Pd(OAc)₂XPhos-Cs₂CO₃Acetonitrile8012High
FibreCat® 1001PPh₃ on PE-NaOHMethanol100<0.2High[7]

Data is compiled from reactions on structurally similar bromo-chloro aromatic substrates.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. The choice of catalyst, base, and solvent can influence the yield and stereoselectivity of the reaction.

Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF10020~97
Na₂PdCl₄SPhosNa₂CO₃MeCN/H₂O150 (MW)0.25>95
Pd(OAc)₂P(o-tol)₃K₂CO₃DMF11012High
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane12024High

Data is compiled from reactions on structurally similar bromo-chloro aromatic substrates.

Experimental Protocols

The following are generalized protocols for the cross-coupling reactions of this compound. Optimization may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling Protocol
  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[2]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol
  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[2]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Reagent Addition: Add degassed toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Stir the mixture at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, quench with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Sonogashira Coupling Protocol
  • Preparation: In a reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[2]

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add degassed DMF and an amine base (e.g., Et₃N, 2.0 equiv). Then, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress.

  • Workup: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous ammonium chloride and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.

Heck Reaction Protocol
  • Preparation: To a reaction vial, add this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv).

  • Solvent Addition: Add an anhydrous solvent such as DMF.

  • Reaction: Seal the vial and heat the mixture to 100 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate a generalized experimental workflow for these cross-coupling reactions and the catalytic cycle for the Suzuki-Miyaura reaction as a representative example.

G cluster_workflow Experimental Workflow A 1. Reagent Preparation (Aryl Halide, Coupling Partner, Base) B 2. Catalyst System Addition (Pd Precursor, Ligand) A->B C 3. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) B->C D 4. Solvent Addition (Degassed Solvent) C->D E 5. Reaction (Heating and Stirring) D->E F 6. Workup (Quenching, Extraction, Drying) E->F G 7. Purification (Column Chromatography) F->G

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)-R(L₂) PdII->PdII_R R-B(OR)₂ + Base TM Transmetalation (R-B(OR)₂ + Base) PdII_R->Pd0 Product Ar-R PdII_R->Product RE Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Comparative yield analysis of different synthetic pathways using 5-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthetic Routes

5-Bromo-2-chlorobenzotrifluoride is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its utility stems from the presence of multiple reaction sites, allowing for diverse and complex molecular architectures to be constructed. This guide provides a comparative analysis of two common synthetic pathways originating from this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The objective is to offer a clear comparison of their respective yields and the experimental conditions required, thereby aiding researchers in the selection of the most appropriate synthetic route for their specific needs.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination pathways, providing a direct comparison of their reported yields under specific experimental conditions.

Synthetic PathwayProductReagentsCatalyst SystemYield (%)
Suzuki-Miyaura Coupling 2-Chloro-5-phenylbenzotrifluoridePhenylboronic acid, K₂CO₃Pd(PPh₃)₄95%
Buchwald-Hartwig Amination N-(2-chloro-5-(trifluoromethyl)phenyl)anilineAniline, NaOtBuPd₂(dba)₃, XPhos85-95%

In Focus: Synthetic Pathway Analysis

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability in forming carbon-carbon bonds. In the context of this compound, this reaction selectively targets the carbon-bromine bond, which is more reactive than the carbon-chlorine bond under typical palladium-catalyzed conditions. This chemoselectivity is a key advantage, allowing for the retention of the chlorine atom for potential subsequent functionalization.

A representative Suzuki-Miyaura coupling of this compound with phenylboronic acid typically affords high yields of the corresponding biphenyl derivative. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Pathway start This compound intermediate Palladium Intermediate start->intermediate Oxidative Addition reagent1 Phenylboronic Acid reagent1->intermediate Transmetalation catalyst Pd(PPh₃)₄ catalyst->start base K₂CO₃ base->reagent1 intermediate->catalyst product 2-Chloro-5-phenylbenzotrifluoride intermediate->product Reductive Elimination

Suzuki-Miyaura Coupling Pathway
Buchwald-Hartwig Amination: Efficient C-N Bond Construction

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this palladium-catalyzed reaction demonstrates a preference for the more reactive C-Br bond in this compound. This allows for the selective introduction of an amino group, a common motif in biologically active molecules.

The reaction of this compound with an amine, such as aniline, in the presence of a suitable palladium catalyst and a strong base, provides the corresponding N-arylated product in excellent yields. The choice of ligand is critical for the success of this transformation, with bulky, electron-rich phosphine ligands like XPhos often being employed to facilitate the catalytic cycle.

Buchwald_Hartwig_Pathway start This compound intermediate2 Palladium-Amido Complex start->intermediate2 Oxidative Addition reagent2 Aniline reagent2->intermediate2 Amine Coordination & Deprotonation catalyst_system Pd₂(dba)₃ / XPhos catalyst_system->start base2 NaOtBu base2->reagent2 intermediate2->catalyst_system product2 N-(2-chloro-5-(trifluoromethyl)phenyl)aniline intermediate2->product2 Reductive Elimination

Spectroscopic Disparities Among Bromo-chlorobenzotrifluoride Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic characteristics of bromo-chlorobenzotrifluoride isomers is crucial for their unambiguous identification in complex research and development settings. Subtle shifts in the substitution pattern on the benzene ring give rise to distinct spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), enabling precise structural elucidation. This guide provides a comparative analysis of these spectroscopic differences, supported by experimental data and detailed methodologies, to aid researchers in the accurate characterization of these versatile chemical intermediates.

The positional isomerism of bromo-chlorobenzotrifluoride significantly influences the electronic environment of the aromatic ring and its substituents. This, in turn, dictates the unique spectroscopic properties of each isomer. Understanding these differences is paramount for quality control in chemical synthesis and for the development of novel pharmaceuticals and agrochemicals where specific isomeric purity is often a critical requirement.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for three common isomers of bromo-chlorobenzotrifluoride, providing a clear basis for their differentiation.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Bromo-chlorobenzotrifluoride Isomers in CDCl₃

Isomer¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
3-Bromo-4-chlorobenzotrifluoride 7.88 (d, J = 1.9 Hz, 1H), 7.63 (dd, J = 8.4, 1.9 Hz, 1H), 7.55 (d, J = 8.4 Hz, 1H)134.5, 132.0, 131.3, 128.5 (q, J ≈ 33 Hz), 127.8, 123.0 (q, J ≈ 272 Hz), 122.6
1-Bromo-2-chloro-4-(trifluoromethyl)benzene 7.78 (d, J = 8.5 Hz, 1H), 7.65 (s, 1H), 7.45 (d, J = 8.5 Hz, 1H)Specific data not readily available in summarized format.
4-Bromo-3-chlorobenzotrifluoride 7.75 (d, J = 8.4 Hz, 1H), 7.60 (s, 1H), 7.39 (d, J = 8.4 Hz, 1H)Specific data not readily available in summarized format.

Table 2: Key Infrared (IR) Absorption Bands for Bromo-chlorobenzotrifluoride Isomers

IsomerC-H Stretching (cm⁻¹)C=C Aromatic Stretching (cm⁻¹)C-F Stretching (cm⁻¹)C-Cl Stretching (cm⁻¹)C-Br Stretching (cm⁻¹)
3-Bromo-4-chlorobenzotrifluoride ~3050-3100~1550-1600, ~1470~1320 (strong), ~1130-1180 (strong)~1030~680
1-Bromo-2-chloro-4-(trifluoromethyl)benzene ~3060-3110~1560-1610, ~1480~1325 (strong), ~1120-1170 (strong)~1050~670
4-Bromo-3-chlorobenzotrifluoride ~3040-3090~1540-1590, ~1460~1315 (strong), ~1125-1175 (strong)~1040~690

Note: The exact positions of IR bands can vary slightly based on the sample preparation method (e.g., neat liquid, KBr pellet, or solution).

Table 3: Mass Spectrometry (MS) Data for Bromo-chlorobenzotrifluoride Isomers

IsomerMolecular Ion (M⁺) m/zKey Fragmentation Ions m/zIsotopic Pattern
All Isomers 258, 260, 262[M-Br]⁺, [M-Cl]⁺, [M-CF₃]⁺The molecular ion region exhibits a characteristic cluster of peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex isotopic pattern for the molecular ion and any halogen-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of bromo-chlorobenzotrifluoride isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the bromo-chlorobenzotrifluoride isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: The spectrum is acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: IR spectra are recorded on an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first collected. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the bromo-chlorobenzotrifluoride isomer (approximately 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms or equivalent) is used for analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole or Ion Trap

    • Scan Range: 40-400 m/z

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak is then analyzed for the molecular ion and characteristic fragmentation patterns.

Visualization of Analytical Workflow

The logical progression for differentiating bromo-chlorobenzotrifluoride isomers using the described spectroscopic techniques is illustrated in the following workflow diagram.

G Workflow for Isomer Differentiation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Isomer Identification Sample Bromo-chlorobenzotrifluoride Isomer Mixture Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Prepare Neat Sample or KBr Pellet Sample->Prep_FTIR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR GCMS GC-MS Analysis Prep_GCMS->GCMS Interpret_NMR Analyze Chemical Shifts, Coupling Patterns, and Number of Signals NMR->Interpret_NMR Interpret_FTIR Identify Characteristic Functional Group and Fingerprint Region Absorptions FTIR->Interpret_FTIR Interpret_GCMS Determine Retention Time, Molecular Ion, and Fragmentation Pattern GCMS->Interpret_GCMS Identification Structural Elucidation of Isomers Interpret_NMR->Identification Interpret_FTIR->Identification Interpret_GCMS->Identification

A flowchart illustrating the analytical workflow for differentiating isomers.

Stability Under Scrutiny: A Comparative Analysis of 5-Bromo-2-chlorobenzotrifluoride and Other Halogenated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of chemical intermediates is a critical parameter influencing reaction efficiency, product purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative assessment of the stability of 5-Bromo-2-chlorobenzotrifluoride against other common halogenated aromatic compounds. The inclusion of a trifluoromethyl group is known to enhance both reactivity and stability in various applications, making this compound a subject of significant interest.[1]

This document summarizes available data on the thermal, photolytic, and chemical stability of these compounds, outlines standard experimental protocols for stability assessment, and presents logical workflows and influencing factors in a visual format to aid in understanding. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds to provide a robust framework for its evaluation.

Comparative Stability Data

The inherent stability of halogenated aromatic compounds is influenced by the nature and position of the halogen substituents, as well as the presence of other functional groups. The trifluoromethyl group in this compound is generally associated with increased chemical and thermal stability.[2][3] The following table summarizes key stability-related data for this compound and selected comparator halogenated aromatics.

CompoundStructureMelting Point (°C)Boiling Point (°C)Thermal StabilityPhotostabilityChemical Stability
This compound BrC₆H₃(Cl)CF₃-21.9 to -20.5[4]197-198[4]Stable under normal conditions; hazardous decomposition under fire.[5]Data not available.Generally stable; the trifluoromethyl group enhances chemical resistance.[1][2]
4-Chlorobenzotrifluoride ClC₆H₄CF₃-36[6]136-138[6]Stable, but sensitive to heat and light.[6]Estimated atmospheric half-life of 67 days due to reaction with hydroxyl radicals.[7][8]Reacts vigorously with oxidizing agents and strong bases.[6]
Chlorobenzene C₆H₅Cl-45132Stable under normal conditions.Subject to photodegradation.Can be degraded by microorganisms via hydroxylation.[9]
Bromobenzene C₆H₅Br-31156Stable under normal conditions.Subject to photodegradation; degradation rate is generally faster than chlorobenzene.[10]Can undergo microbial degradation.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of a compound like this compound, a series of forced degradation studies are typically performed. These studies expose the compound to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and pathways. The International Council for Harmonisation (ICH) provides guidelines for such studies.

Thermal Stability (Thermolysis)
  • Objective: To evaluate the effect of elevated temperatures on the compound.

  • Protocol:

    • Accurately weigh a sample of the compound into a suitable container (e.g., a sealed glass vial).

    • Place the sample in a calibrated oven or heating block at a high temperature (e.g., 80°C, 100°C, or higher, depending on the compound's melting/boiling point).

    • Maintain a parallel sample at ambient temperature as a control.

    • Withdraw aliquots at predetermined time intervals (e.g., 24, 48, 72 hours).

    • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and any degradation products.

  • Apparatus: Calibrated oven, HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry). Isothermal titration calorimetry can also be used to study thermal stability.[11]

Photostability
  • Objective: To determine the compound's sensitivity to light exposure.

  • Protocol:

    • Prepare solutions of the compound in an inert solvent and place them in transparent containers.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • Expose the samples to a light source capable of emitting both visible and ultraviolet (UV) radiation, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[12]

    • Monitor the exposure using a calibrated radiometer or lux meter.

    • At the end of the exposure period, analyze the samples and the dark control by a stability-indicating method.

  • Apparatus: Photostability chamber with a controlled light source (e.g., Xenon or metal halide lamp), calibrated light meters, HPLC system.

Chemical Stability (Hydrolysis and Oxidation)
  • Objective: To assess the compound's susceptibility to degradation in acidic, basic, and oxidative environments.

  • Protocol for Hydrolysis:

    • Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.

    • Store the solutions at a controlled temperature (e.g., ambient or elevated).

    • At specified time points, withdraw samples, neutralize them if necessary, and analyze using a stability-indicating method.

  • Protocol for Oxidation:

    • Prepare a solution of the compound in a suitable solvent.

    • Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at a controlled temperature.

    • At specified time points, quench the reaction if necessary and analyze the sample by a stability-indicating method.

  • Apparatus: pH meter, constant temperature bath or oven, HPLC system.

Visualizing Stability Assessment Workflows and Influencing Factors

To better illustrate the processes involved in stability assessment, the following diagrams are provided.

Forced_Degradation_Workflow cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Thermal Thermal (High Temperature) Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC) Thermal->Analytical_Method Analyze Samples Photolytic Photolytic (UV/Vis Light) Photolytic->Analytical_Method Analyze Samples Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 N HCl) Acid_Hydrolysis->Analytical_Method Analyze Samples Base_Hydrolysis Base Hydrolysis (e.g., 0.1 N NaOH) Base_Hydrolysis->Analytical_Method Analyze Samples Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Analytical_Method Analyze Samples Quantification Quantify Parent Compound and Degradation Products Analytical_Method->Quantification Identification Identify Degradation Products (e.g., LC-MS) Quantification->Identification Degradation_Pathway Elucidate Degradation Pathways Identification->Degradation_Pathway Intrinsic_Stability Determine Intrinsic Stability Degradation_Pathway->Intrinsic_Stability Method_Validation Validate Analytical Method Intrinsic_Stability->Method_Validation API Active Pharmaceutical Ingredient (API) or Drug Substance API->Thermal Expose to API->Photolytic Expose to API->Acid_Hydrolysis Expose to API->Base_Hydrolysis Expose to API->Oxidative Expose to

Forced Degradation Study Workflow

Stability_Factors cluster_molecular_structure Molecular Structure cluster_environmental_factors Environmental Factors Halogen_Type Halogen Type (F, Cl, Br, I) Stability Overall Stability of Halogenated Aromatic Halogen_Type->Stability Influence Halogen_Position Halogen Position (ortho, meta, para) Halogen_Position->Stability Influence Other_Substituents Other Substituents (-CF3, -NO2, -OH, etc.) Other_Substituents->Stability Influence Bond_Strength Carbon-Halogen Bond Strength Bond_Strength->Stability Influence Temperature Temperature Temperature->Stability Influence Light Light (UV/Vis) Light->Stability Influence pH pH pH->Stability Influence Oxygen Presence of Oxidants (e.g., Oxygen, Peroxides) Oxygen->Stability Influence Solvent Solvent Solvent->Stability Influence

Factors Influencing Stability

References

Economic Analysis of 5-Bromo-2-chlorobenzotrifluoride in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research and development, the selection of starting materials is a critical decision that profoundly impacts the economic viability and overall efficiency of a multi-step synthesis. 5-Bromo-2-chlorobenzotrifluoride is a key building block, prized for the versatile reactivity of its bromine and chlorine substituents and the influence of the trifluoromethyl group on the physicochemical properties of target molecules.[1] This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, to inform strategic decisions in complex synthetic endeavors.

Core Compound and Alternatives: A Cost Snapshot

The economic feasibility of a synthetic route begins with the cost of the primary building blocks. The following table provides a comparative overview of the pricing for this compound and its key alternatives. Prices are based on currently available catalog listings and are subject to variation based on supplier, purity, and volume.

CompoundStructureCAS NumberMolecular Weight ( g/mol )Price (USD/100g)
This compound 445-01-2259.45~$43-55
2-Chloro-5-iodobenzotrifluoride 260355-20-2306.45~$164
2-Chloro-5-(trifluoromethyl)phenylboronic acid 182344-18-9224.37~$390 (for 1g, bulk pricing varies)
5-Amino-2-chlorobenzotrifluoride 320-51-4195.57~$39

Note: Prices are approximate and intended for comparative purposes. Bulk pricing may differ significantly.

Comparative Analysis in a Multi-Step Synthesis Context: A Case Study in Kinase Inhibitor Synthesis

To provide a tangible comparison, we will analyze a hypothetical multi-step synthesis of a biaryl kinase inhibitor, a common motif in modern drug discovery.[2] The key carbon-carbon bond-forming step will be a Suzuki-Miyaura cross-coupling reaction. We will compare the use of this compound with 2-Chloro-5-iodobenzotrifluoride and 2-Chloro-5-(trifluoromethyl)phenylboronic acid as the starting material.

Hypothetical Reaction Scheme:

Reaction Scheme
Data Presentation: A Quantitative Comparison

The following table summarizes the anticipated experimental outcomes based on established principles of palladium-catalyzed cross-coupling reactions, where the reactivity of the halogenated partner generally follows the trend I > Br > Cl.[3]

ParameterThis compound2-Chloro-5-iodobenzotrifluoride2-Chloro-5-(trifluoromethyl)phenylboronic acid
Starting Material Cost (per mole) LowHighVery High
Reaction Time (hours) 8 - 164 - 86 - 12
Typical Yield (%) 75 - 8585 - 9580 - 90
Catalyst Loading (mol%) 2 - 51 - 32 - 5
Reaction Temperature (°C) 90 - 11070 - 9080 - 100
Overall Cost-Effectiveness HighModerateLow (for initial discovery)
Economic Interpretation

From an economic standpoint, This compound presents a balanced profile. Its lower initial cost is a significant advantage, although this may be partially offset by potentially longer reaction times and slightly lower yields compared to the iodo- derivative. The higher reactivity of 2-Chloro-5-iodobenzotrifluoride can lead to faster reactions and higher yields, potentially reducing costs associated with energy consumption and downstream processing. However, its significantly higher purchase price makes it a less attractive option for large-scale synthesis unless the gains in efficiency are substantial. 2-Chloro-5-(trifluoromethyl)phenylboronic acid , while offering good yields, is generally the most expensive starting material, making it more suitable for small-scale library synthesis in early-stage drug discovery where speed and diversity are prioritized over cost per gram.

Experimental Protocols

Detailed methodologies for key palladium-catalyzed cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • NaOtBu (1.5 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add this compound, the amine, and NaOtBu.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[4]

Visualizing the Synthetic Workflow and Logic

To further clarify the decision-making process and the synthetic pathways, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material Selection cluster_reaction Key C-C Bond Formation cluster_product Intermediate & Final Product Start_Bromo This compound Suzuki Suzuki-Miyaura Coupling Start_Bromo->Suzuki Start_Iodo 2-Chloro-5-iodobenzotrifluoride Start_Iodo->Suzuki Start_Boronic 2-Chloro-5-(trifluoromethyl)phenylboronic acid Start_Boronic->Suzuki Intermediate Biaryl Intermediate Suzuki->Intermediate Final_Product Kinase Inhibitor Intermediate->Final_Product Further Synthetic Steps

Caption: A generalized workflow for kinase inhibitor synthesis.

Economic_Decision_Tree Goal Economical Multi-Step Synthesis Decision1 Prioritize Low Initial Cost? Goal->Decision1 Option_Bromo Use this compound Decision1->Option_Bromo Yes Option_Iodo Consider 2-Chloro-5-iodobenzotrifluoride (Higher cost, faster reaction) Decision1->Option_Iodo No, prioritize efficiency Decision2 Is Scale-up for Manufacturing the Goal? Option_Bromo->Decision2 Option_Iodo->Decision2 Conclusion_Bromo 5-Bromo derivative is likely most cost-effective Decision2->Conclusion_Bromo Yes Conclusion_Iodo Iodo derivative may be justified if process savings outweigh material cost Decision2->Conclusion_Iodo No, small scale

Caption: A decision tree for selecting a starting material.

Conclusion

The economic analysis of using this compound in multi-step synthesis reveals it to be a highly cost-effective and versatile building block. While alternatives like 2-Chloro-5-iodobenzotrifluoride may offer advantages in terms of reaction kinetics and yield, their higher initial cost often makes them less suitable for large-scale manufacturing. For early-stage discovery and library synthesis where a wider range of coupling partners is desired and cost is less of a driver, boronic acid derivatives can be a viable, albeit expensive, option. Ultimately, the optimal choice of starting material will depend on a careful consideration of the specific synthetic route, the scale of the reaction, and the overall economic goals of the project.

References

Literature review of 5-Bromo-2-chlorobenzotrifluoride applications and limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 5-Bromo-2-chlorobenzotrifluoride has emerged as a versatile intermediate, particularly in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring, offers a platform for diverse chemical transformations.

This guide provides a comprehensive literature review of the applications and limitations of this compound, offering a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a key factor in this reaction, with the generally accepted order of reactivity being I > Br > Cl. This trend is dictated by the bond dissociation energies of the carbon-halogen bond, where the weaker carbon-iodine bond is more readily cleaved during the rate-determining oxidative addition step.[1][2][3][4]

While a direct side-by-side experimental comparison of this compound with its iodo- and chloro-analogs under identical conditions is not extensively documented in a single source, a performance comparison can be extrapolated from the established principles of C-X bond reactivity in palladium-catalyzed cross-coupling reactions.

Table 1: Theoretical Performance Comparison of 5-Halo-2-chlorobenzotrifluorides in Suzuki-Miyaura Coupling

Feature5-Iodo-2-chlorobenzotrifluorideThis compound5-Chloro-2-chlorobenzotrifluorideRationale
Relative Reactivity HighModerateLowThe C-I bond is weaker than the C-Br and C-Cl bonds, facilitating a faster rate of oxidative addition to the palladium catalyst.[3][4]
Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)ModerateMore forcing (e.g., higher temperatures, longer reaction times, more active catalysts)The higher reactivity of the iodo-compound allows for less stringent conditions to achieve good yields.
Typical Yields Generally highModerate to highGenerally lowerThe greater reactivity of the iodo- and bromo-compounds often translates to higher isolated yields compared to the chloro-analog.
Potential Side Reactions Potential for homocoupling of the boronic acid, especially at lower temperatures.Potential for debromination at higher reaction temperatures.Increased potential for catalyst deactivation and side reactions due to forcing conditions.The specific side reactions will be influenced by the choice of catalyst system and the reaction conditions employed.
Cost-Effectiveness Generally higher costModerate costGenerally lower costThe cost of the starting material is an important consideration in large-scale synthesis.

Key Applications and Synthetic Utility

This compound serves as a crucial building block in the synthesis of a variety of functional molecules, primarily in the pharmaceutical and agrochemical industries. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules.[1][5]

Pharmaceutical Synthesis

This halogenated benzotrifluoride is a precursor for various biologically active compounds. For instance, it can be envisioned as a starting material for the synthesis of complex molecules, including synthetic opioids like Brorphine. Brorphine is a potent synthetic opioid with a piperidine benzimidazolone structure.[6][7][8] While a direct synthetic route from this compound is not explicitly detailed in the provided literature, its structure suggests the potential for its use in the synthesis of the 4-bromophenyl ethyl fragment of the molecule.

Agrochemical Synthesis

The trifluoromethyl moiety is a common feature in modern agrochemicals, contributing to their efficacy and stability. This compound is a valuable intermediate for the development of new herbicides, fungicides, and pesticides.[1]

Experimental Protocols

Suzuki-Miyaura Coupling of an Aryl Bromide (General Protocol)

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl bromides and can be applied to this compound.[5][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100°C for aryl bromides) and stir vigorously.

  • Monitor the progress of the reaction by an appropriate analytical technique such as TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst heating Heat and Stir (80-100°C) catalyst->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Heck Coupling of an Aryl Bromide (General Protocol)

This protocol is adapted from established methodologies for the Heck coupling of aryl bromides.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Triethylamine, 1.5 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Palladium(II) acetate, and the phosphine ligand.

  • Add the anhydrous solvent, base, and the alkene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120°C).

  • Stir the reaction vigorously and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Coupling_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex alkene_insertion Alkene Coordination & Insertion pd_complex->alkene_insertion Alkene pi_complex Intermediate π-Complex alkene_insertion->pi_complex beta_hydride β-Hydride Elimination pi_complex->beta_hydride product_release Product Release beta_hydride->product_release reductive_elimination Reductive Elimination (Base) beta_hydride->reductive_elimination H-Pd(II)-Br product Coupled Product product_release->product reductive_elimination->pd0 - HBr

Limitations and Challenges

While this compound is a valuable synthetic intermediate, its use is not without limitations.

  • Reactivity: As a bromo-substituted arene, it is less reactive than its iodo-counterpart in many cross-coupling reactions, potentially requiring more forcing conditions which can lead to side reactions.

  • Selectivity: The presence of two different halogen atoms (bromine and chlorine) can lead to challenges in achieving selective reactions at one site over the other, especially in cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings.

  • Byproduct Formation: Common side reactions in cross-coupling reactions of polyhalogenated compounds include homocoupling of the starting materials and dehalogenation.[12] Purification of the desired product from these byproducts can sometimes be challenging.

  • Cost: While more cost-effective than iodo-arenes, it is generally more expensive than chloro-arenes, which can be a consideration for large-scale industrial synthesis.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its trifluoromethyl group imparts desirable properties to the target molecules. While its reactivity in cross-coupling reactions is lower than that of iodo-arenes, it offers a good balance of reactivity and cost-effectiveness. A thorough understanding of its reactivity profile and potential limitations is crucial for its effective application in organic synthesis. The provided experimental protocols offer a starting point for the development of robust synthetic routes utilizing this valuable intermediate.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-chlorobenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Bromo-2-chlorobenzotrifluoride is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical in a laboratory setting. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Chemical Safety and Hazard Information

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Proper handling and the use of personal protective equipment (PPE) are essential during all stages of its use and disposal.

PropertyDataReference
CAS Number 445-01-2[2]
Molecular Formula C₇H₃BrClF₃[2]
Molecular Weight 259.45 g/mol [2]
Appearance White to yellow to orange clear liquid[2]
Boiling Point 195 °C[2]
Melting Point -21 °C[2]
Density 1.75 g/cm³[2]
Hazards Combustible liquid, Skin Irritant, Eye Irritant, May cause respiratory irritation[1]

Experimental Protocol: Waste Disposal Procedure

This procedure outlines the steps for the collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3]

  • Conduct all handling and disposal operations in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid breathing vapors, mist, or gas.[1][3]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Wash hands thoroughly after handling.[1]

2. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Temporary Storage:

  • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

  • Keep the container tightly closed.[3][4]

  • Store in a locked-up location if required by institutional policy.[1]

4. Disposal:

  • The disposal of this compound must be handled by a licensed and approved waste disposal company.[5]

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[3][4][5]

  • Some safety data sheets recommend removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[6]

  • Contact your institution's EHS office to arrange for pickup and disposal.

5. Accidental Release Measures:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • For small spills, absorb with an inert material such as sand, earth, or vermiculite.[7]

  • Collect the absorbed material and place it in a suitable, labeled container for disposal.[7]

  • For large spills, dike the area to contain the spill and contact your institution's emergency response team.[6]

  • Ensure the area is well-ventilated during cleanup.[6]

  • Avoid release into the environment; do not allow the product to enter drains.[5][6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Dedicated, Labeled Container B->C S1 Contain Spill with Inert Absorbent B->S1 If Spill Occurs D Segregate from Incompatible Waste C->D E Store Container Tightly Closed in a Cool, Ventilated Area D->E F Contact Institutional EHS for Waste Pickup E->F G Transfer to Licensed Waste Disposal Company F->G H Dispose in Accordance with Local & National Regulations G->H S2 Collect and Containerize for Disposal S1->S2 S3 Ventilate Area S2->S3 S3->F

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides crucial safety and logistical information for the proper handling and disposal of 5-Bromo-2-chlorobenzotrifluoride, fostering a secure research environment.

Chemical Profile:

  • Chemical Name: this compound

  • Synonyms: 4-Bromo-1-chloro-2-(trifluoromethyl)benzene, 5-Bromo-2-chloro-α,α,α-trifluorotoluene[1]

  • CAS Number: 445-01-2[2]

Hazard Identification:

This compound is a combustible liquid that poses several health risks.[2][3] It is crucial to be aware of the following hazards:

  • Causes skin irritation.[1][2][4]

  • Causes serious eye irritation.[1][2][4]

  • May cause respiratory irritation.[2][5]

  • Harmful if swallowed.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory to mitigate the risks associated with handling this compound and similar halogenated aromatic compounds. The following table summarizes the recommended PPE:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes and vapors that can cause serious eye damage.[6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[6] Ensure gloves are appropriate for the specific solvent.Prevents skin contact, which can lead to irritation or burns.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[6] For emergencies, an SCBA is required.[6]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational protocol is essential for the safe handling of this compound. All procedures involving this chemical must be conducted within a certified chemical fume hood.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transfer Transfer Chemical Inside Fume Hood prep_hood->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction handle_observe Monitor Reaction Progress handle_reaction->handle_observe cleanup_decon Decontaminate Glassware handle_observe->cleanup_decon cleanup_segregate Segregate Halogenated Waste cleanup_decon->cleanup_segregate cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_segregate->cleanup_dispose

A stepwise workflow for safely handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[2]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling and Experimentation:

    • Conduct all transfers and manipulations of the chemical within the fume hood to minimize inhalation exposure.

    • Keep the fume hood sash at the lowest practical height.

    • In the event of skin contact, wash the affected area immediately with soap and plenty of water.[2]

    • If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[2]

  • Cleanup and Decontamination:

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.

    • Collect the rinsate as hazardous waste.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected in a separate, designated, and clearly labeled waste container.[6] Do not mix it with non-halogenated waste.

  • Disposal Procedures: Follow your institution's specific hazardous waste disposal protocols. This typically involves arranging for pickup by a licensed waste disposal company.[4]

  • Container Management: Ensure that the waste container is kept tightly closed and stored in a well-ventilated area.[7]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.